(4-Chloro-3,5-difluorophenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-chloro-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAPMPDGUNQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590195 | |
| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-63-7 | |
| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (4-Chloro-3,5-difluorophenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a proposed synthesis protocol for (4-Chloro-3,5-difluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on established methodologies for the preparation of arylboronic acids, specifically through a lithium-halogen exchange reaction followed by trapping with a borate ester. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available starting material, 4-Bromo-1-chloro-3,5-difluorobenzene. The core of this strategy involves a lithium-bromine exchange reaction at low temperature to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Key Reaction Steps:
-
Lithium-Halogen Exchange: Treatment of 4-Bromo-1-chloro-3,5-difluorobenzene with an organolithium reagent, such as n-butyllithium, at a low temperature (-78 °C) in an anhydrous ethereal solvent selectively replaces the bromine atom with lithium.
-
Borylation: The resulting aryllithium species is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester.
-
Hydrolysis: Acidic workup of the reaction mixture hydrolyzes the boronate ester to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the starting material and the target product. Please note that the reaction yield is an estimate based on similar reported syntheses and may vary depending on experimental conditions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity | Estimated Yield |
| 4-Bromo-1-chloro-3,5-difluorobenzene | 883546-16-5 | C₆H₂BrClF₂ | 227.44 | - | >98% | N/A |
| This compound | 864759-63-7 | C₆H₄BClF₂O₂ | 192.36 | Solid | >95% | 70-85% |
Detailed Experimental Protocol
This protocol is a proposed method and should be adapted and optimized by the end-user. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents:
-
4-Bromo-1-chloro-3,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Ethyl acetate (EtOAc)
-
Hexanes or Pentane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.
-
Initial Solution: 4-Bromo-1-chloro-3,5-difluorobenzene (1.0 eq) is dissolved in anhydrous THF or Et₂O (concentration typically 0.1-0.5 M) in the reaction flask.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0-1.2 eq) is added dropwise to the stirred solution via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-2 hours.
-
Borylation: Trimethyl borate or triisopropyl borate (1.2-1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous HCl (1 M or 2 M) at 0 °C. The mixture is stirred vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/pentane) or by column chromatography on silica gel to afford pure this compound.
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthetic route to this compound.
Experimental Workflow
This diagram outlines the major steps in the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
(4-Chloro-3,5-difluorophenyl)boronic acid: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the physicochemical properties of (4-Chloro-3,5-difluorophenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key identifiers, predicted and analogous compound data, and detailed experimental protocols for the determination of its core physicochemical characteristics.
This compound is a synthetic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients. The presence of chloro and difluoro substituents on the phenyl ring can significantly influence the compound's reactivity, selectivity, and the physicochemical properties of the resulting products.
Core Physicochemical Properties
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 864759-63-7 | [1] |
| Molecular Formula | C₆H₄BClF₂O₂ | [1] |
| Molecular Weight | 192.36 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature | [1] |
Table 2: Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Notes |
| Melting Point (°C) | Not available | Data for 3,5-Difluorophenylboronic acid is 210-217 °C. Data for 4-Chlorophenylboronic acid is 284-289 °C. |
| Boiling Point (°C) | Not available | Data for 3,5-Difluorophenylboronic acid is 266.9 °C at 760 mmHg. |
| pKa | Not available | Predicted pKa for 3,5-Difluorophenylboronic acid is approximately 6.46. |
| Water Solubility | Not available | 4-Chlorophenylboronic acid has a reported water solubility of 2.5 g/100 mL.[2] Generally, arylboronic acids exhibit low to moderate solubility in water. |
| LogP | Not available | The lipophilicity will be influenced by the chloro and difluoro substituents. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded. This range is reported as the melting point.
Solubility Determination (Thermodynamic Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent (e.g., water, buffers at various pH, or organic solvents).
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For boronic acids, this reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate species.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent system. The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the resulting titration curve. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa.
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.
Methodology:
-
Column and Mobile Phase Selection: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Calibration: A set of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
LogP Calculation: The retention factor for the target compound is calculated from its retention time and the column's dead time. The LogP value is then determined from the calibration curve.
Key Synthetic Application and Workflow
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction utilizing this compound for the synthesis of a biaryl compound.
References
Technical Guide: (4-Chloro-3,5-difluorophenyl)boronic acid (CAS 864759-63-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, structure, and applications of (4-Chloro-3,5-difluorophenyl)boronic acid, CAS number 864759-63-7. This versatile chemical building block is of significant interest in medicinal chemistry and organic synthesis, primarily for its role in the construction of complex molecular architectures.
Chemical Identity and Structure
This compound is an organoboron compound featuring a phenyl ring substituted with a chloro and two fluoro groups, as well as a boronic acid moiety.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that some specific experimental values, such as a precise melting point and detailed solubility data, are not widely reported in the literature. However, data from structurally similar compounds are provided for context.
| Property | Value |
| Molecular Formula | C₆H₄BClF₂O₂ |
| Molecular Weight | 192.36 g/mol |
| Physical Form | Solid, typically a white or off-white powder[1]. |
| Purity | Commercially available with purities of 95% or higher[1]. |
| Melting Point | Data not available. For comparison, the structurally similar 3,5-Difluorophenylboronic acid has a melting point of 210-217 °C. |
| Boiling Point | Data not available. |
| Solubility | While specific data for this compound is limited, phenylboronic acids are generally soluble in most polar organic solvents and have some solubility in water.[2] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C[1]. |
Role in Chemical Synthesis: The Suzuki-Miyaura Coupling Reaction
This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems that are common motifs in pharmaceuticals. The presence of fluoro and chloro substituents on the phenyl ring makes this reagent particularly useful for introducing these groups into target molecules, which can modulate their biological activity, metabolic stability, and pharmacokinetic properties.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Synthesis of a Substituted Phenylboronic Acid
The synthesis of phenylboronic acids often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a general procedure adapted from the synthesis of similar compounds.
Materials:
-
1-Bromo-4-chloro-3,5-difluorobenzene (starting material)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or magnesium turnings
-
Triisopropyl borate or trimethyl borate
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-chloro-3,5-difluorobenzene in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium reagent.
-
Slowly add triisopropyl borate to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Representative Suzuki-Miyaura Coupling Protocol
This general protocol outlines the coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (e.g., an aryl bromide or iodide)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required by the catalyst, e.g., phosphine ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or THF/water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Biological and Pharmaceutical Relevance
This compound itself is not known to have direct biological activity. Its significance lies in its role as a key intermediate in the synthesis of biologically active molecules. For instance, this boronic acid has been used in the synthesis of pyrazolopyrimidine derivatives, which have been investigated as metabotropic glutamate receptor 5 (mGluR5) modulators and Trk kinase inhibitors. These targets are implicated in a variety of neurological disorders and cancers, highlighting the importance of this chemical building block in drug discovery and development programs.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Typical hazards may include skin, eye, and respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.
References
In-depth Technical Guide: Crystal Structure of (4-Chloro-3,5-difluorophenyl)boronic acid and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, the specific crystal structure of (4-Chloro-3,5-difluorophenyl)boronic acid is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other open-access crystallographic databases. This guide will therefore provide a detailed overview of a closely related and structurally characterized compound, 4-chlorophenylboronic acid , as a representative example. The methodologies and data presentation herein serve as a template for the analysis of such crystalline structures.
Introduction
Phenylboronic acids are a critical class of compounds in organic chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents. The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly modulate the electronic properties, reactivity, and solid-state packing of these molecules. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design, materials science, and for comprehending intermolecular interactions that govern the physical properties of these compounds.
This technical guide outlines the synthesis, crystallographic analysis, and structural features of substituted phenylboronic acids, with a focus on providing the detailed experimental protocols and data presentation required by researchers in the field. While the primary target, this compound, remains uncharacterized crystallographically in the public domain, the detailed analysis of 4-chlorophenylboronic acid offers valuable insights into the structural chemistry of this family of compounds.
Experimental Protocols
Synthesis of Substituted Phenylboronic Acids
A general and widely applicable method for the synthesis of arylboronic acids is the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The resulting boronic ester is then hydrolyzed to afford the desired boronic acid.
Protocol for the Synthesis of a Halogenated Phenylboronic Acid (General Procedure):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the starting aryl halide (e.g., 1-bromo-4-chlorobenzene for the synthesis of 4-chlorophenylboronic acid) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: A trialkyl borate, typically trimethyl borate or triisopropyl borate, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously for 1-2 hours.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents) to yield the pure phenylboronic acid.
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of (4-Chloro-3,5-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3,5-difluorophenyl)boronic acid is a halogenated phenylboronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of the 4-chloro-3,5-difluorophenyl moiety into a wide range of organic molecules. This functional group is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. ¹H and ¹⁹F NMR, in particular, provide critical information about the electronic environment of the hydrogen and fluorine atoms, respectively, within the molecule. This guide provides a comprehensive overview of the expected ¹H and ¹⁹F NMR spectral characteristics of this compound, a detailed experimental protocol for spectral acquisition, and a logical workflow for NMR analysis.
It is important to note that publicly available, experimentally determined ¹H and ¹⁹F NMR data for this compound is limited. Therefore, this guide presents predicted ¹H NMR data and discusses the theoretical basis for predicting ¹⁹F NMR data to serve as a reference for researchers working with this and similar compounds.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.3 - 7.6 | m | - |
| B(OH)₂ | 4.5 - 6.0 (exchangeable) | br s | - |
Disclaimer: The ¹H NMR data presented above is predicted using the NMRDB.org online tool and should be used for reference purposes only. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Table 2: Theoretical ¹⁹F NMR Data for this compound
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-F | To be determined via computational methods | t | J(F,H) ≈ 7-10 |
Experimental Protocols
The following is a representative protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Common choices for boronic acids include DMSO-d₆, CDCl₃, or Acetone-d₆. For ¹⁹F NMR, the choice of solvent can also be critical, and its effect on the chemical shift should be considered.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, a common reference is trifluorotoluene (C₆H₅CF₃) at approximately -63.72 ppm relative to CFCl₃.
2. ¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shifts.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹⁹F NMR Spectroscopy
-
Instrument: A multinuclear NMR spectrometer equipped with a probe capable of observing ¹⁹F is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used. Proton decoupling (¹⁹F{¹H}) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans (e.g., 8-32) is often sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) may be necessary initially to locate the signals, after which the width can be optimized.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the internal standard (e.g., C₆H₅CF₃).
-
Analyze the chemical shifts and coupling constants to elucidate the structure.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry Analysis of (4-Chloro-3,5-difluorophenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Chloro-3,5-difluorophenyl)boronic acid is an organoboron compound with significant potential in pharmaceutical development and organic synthesis.[1][2] Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex molecules.[3] The presence of halogen atoms (chlorine and fluorine) on the phenyl ring can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. Accurate characterization of this and related molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, expected data, and relevant biochemical pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 864759-63-7 | [4][5] |
| Molecular Formula | C₆H₄BClF₂O₂ | [4][5] |
| Molecular Weight | 192.36 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically 95-98% | [4] |
| Storage Temperature | 2-8°C under an inert atmosphere or at room temperature | [4] |
| InChI Key | QFZAPMPDGUNQDD-UHFFFAOYSA-N | [4] |
Mass Spectrometry Analysis: Techniques and Expected Data
The mass spectrometric analysis of arylboronic acids can be approached using several ionization techniques. The choice of method depends on the sample matrix, the desired level of structural information, and the required sensitivity.
Ionization Techniques
Common ionization methods for arylboronic acids include:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile compounds.[6][7] ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. Arylboronic acids can be detected in both positive and negative ion modes.[8] In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed.[9]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly useful for large or labile molecules.[7] For smaller molecules like arylboronic acids, MALDI can be used for rapid screening. It has been shown that the MALDI matrix itself can react with boronic acids to form adducts, which can aid in their detection.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable.[9] Boronic acids are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to form cyclic anhydrides (boroxines) at high temperatures.[9] Therefore, derivatization is typically required to increase volatility.[9]
Expected Fragmentation Patterns
The fragmentation of this compound in the mass spectrometer will provide structural information. Based on the analysis of similar arylboronic acids, the following fragmentation pathways are expected, particularly under collision-induced dissociation (CID) in an MS/MS experiment.[9][11]
A summary of the predicted mass-to-charge ratios for the parent ion and key fragments of this compound is provided in Table 2.
| Ion | Predicted m/z (for ³⁵Cl, ¹¹B) | Description |
| [M-H]⁻ | 191.0 | Deprotonated parent molecule |
| [M-H-H₂O]⁻ | 173.0 | Loss of a water molecule from the boronic acid moiety |
| [M-H-B(OH)₂]⁻ | 147.0 | Cleavage of the Carbon-Boron bond |
| [C₆H₂ClF₂]⁻ | 147.0 | Aryl anion fragment |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in corresponding peaks separated by 2 m/z units for all chlorine-containing fragments.
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of this compound.
LC-MS/MS Analysis
This protocol is suitable for the quantitative analysis of this compound in various sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Further dilute to create working solutions (e.g., 1-1000 ng/mL).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode)
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions should be determined by infusing a standard solution and performing a product ion scan. A plausible transition would be m/z 191.0 -> 173.0.
-
GC-MS Analysis (with Derivatization)
This protocol is suitable for the identification and quantification of this compound after conversion to a more volatile derivative.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Materials:
-
This compound sample
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample in an aprotic solvent.
-
Add the derivatizing agent (e.g., BSTFA) in excess.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min.
-
Injection Mode: Splitless.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion of the derivatized compound and its expected fragments (e.g., m/z 50-500).
-
Acquisition Mode: Full scan for identification of fragmentation patterns.
-
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for the analysis of this compound.
Potential Signaling Pathway Involvement
Phenylboronic acids have been shown to inhibit the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration.[12] The following diagram illustrates a simplified representation of the RhoA signaling pathway that could be modulated by arylboronic acids.
Caption: Inhibition of the RhoA signaling pathway by arylboronic acids.
Conclusion
The mass spectrometric analysis of this compound is a critical component of its characterization and application in research and development. Techniques such as LC-MS/MS provide high sensitivity and specificity for quantification, while GC-MS with derivatization can offer complementary structural information. Understanding the expected fragmentation patterns and potential involvement in biological pathways is essential for researchers working with this and related compounds. The protocols and data presented in this guide serve as a foundational resource for the successful mass spectrometric analysis of this compound.
References
- 1. Room 102 | BVV EN [bvv.cz]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]
- 4. This compound | 864759-63-7 [sigmaaldrich.com]
- 5. This compound | 864759-63-7 [sigmaaldrich.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
(4-Chloro-3,5-difluorophenyl)boronic acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the stability profile and recommended storage conditions for (4-Chloro-3,5-difluorophenyl)boronic acid (CAS No: 864759-63-7). A thorough understanding of these characteristics is essential to preserve the compound's integrity, purity, and reactivity for its applications in research and development, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling and use.
| Property | Value |
| CAS Number | 864759-63-7[3][4] |
| Molecular Formula | C₆H₄BClF₂O₂[3][4] |
| Physical Form | Solid[3][4] |
| Purity | 95% - 98%[3][4] |
| InChI Key | QFZAPMPDGUNQDD-UHFFFAOYSA-N[3][4] |
Stability Profile
Under optimal storage conditions, this compound is a chemically stable compound. However, it shares vulnerabilities common to the boronic acid class of compounds, primarily susceptibility to degradation through hydrolysis and oxidation.[5]
Key Factors Influencing Stability:
-
Moisture: Boronic acids are sensitive to moisture. The presence of water can lead to protodeboronation, a process that cleaves the carbon-boron bond to yield the corresponding arene (1-chloro-2,4-difluorobenzene) and boric acid, thereby reducing the compound's purity and efficacy.[6]
-
Oxidation: Exposure to atmospheric oxygen can cause the oxidation of the boronic acid functional group, resulting in the formation of the corresponding phenol (4-chloro-3,5-difluorophenol).[5]
-
Temperature: As with most chemical reagents, elevated temperatures can accelerate the rates of decomposition.
The primary degradation pathways for arylboronic acids are illustrated in the diagram below.
Caption: General degradation pathways for arylboronic acids.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, adherence to specific storage protocols is crucial. The following table summarizes recommendations from various suppliers.
| Parameter | Recommended Condition |
| Temperature | 2-8°C (Refrigerated)[3][7][8] |
| Room Temperature[4] | |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][3] |
| Container | Tightly closed container[7][8][9] |
| Environment | Dry, well-ventilated place[7][8][9] |
The consensus strongly suggests that the compound should be stored refrigerated (2-8°C) under an inert atmosphere in a tightly sealed, dry container to minimize degradation from moisture and air.[3][7][8]
Experimental Protocols for Stability Assessment
A standardized protocol is essential for quantitatively evaluating the stability of this compound. The following methodology outlines a general approach for conducting such a study.
Objective: To quantify the stability of this compound under various stress conditions, including temperature, humidity, and light.
Materials:
-
This compound, high-purity reference standard
-
HPLC-grade solvents (e.g., acetonitrile, water with formic acid or other modifiers)
-
Aqueous buffers for pH-dependent stability studies
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Analytical instrumentation: HPLC with UV detector, LC-MS for peak identification
Methodology:
-
Initial Analysis (Time Zero):
-
Perform a purity assay on a reference sample of this compound using a validated HPLC method to establish a baseline (T=0) purity value.
-
-
Sample Preparation and Exposure:
-
Weigh and distribute aliquots of the boronic acid into appropriate vials for each test condition.
-
Subject the samples to a matrix of controlled stress conditions:
-
Temperature: Store samples at -20°C (control), 4°C, 25°C, and 40°C.
-
Humidity: Place samples in chambers with controlled relative humidity (e.g., 25% RH and 75% RH).
-
Light: Expose samples in a photostability chamber according to ICH Q1B guidelines, with control samples wrapped in foil to exclude light.
-
Aqueous Solution: To assess hydrolytic stability, dissolve the compound in aqueous buffers at various pH levels (e.g., 2, 7, 9) and store at different temperatures.[6]
-
-
-
Time-Point Analysis:
-
At predefined intervals (e.g., 7, 14, 30, 60, and 90 days), retrieve samples from each storage condition.
-
Analyze the purity of each sample by HPLC, quantifying the peak area of the parent compound.
-
Use LC-MS to identify major degradation products by comparing stressed samples to the T=0 reference.
-
-
Data Analysis and Reporting:
-
Calculate the percentage of the parent compound remaining at each time point for every condition.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Summarize the findings in a formal stability report.
-
A generalized workflow for this stability testing protocol is depicted below.
Caption: General experimental workflow for stability assessment.
Summary and Recommendations
To maintain the chemical integrity and ensure the optimal performance of this compound, the following best practices are strongly recommended:
-
Storage: The compound should be stored at 2-8°C under a dry, inert atmosphere such as Argon or Nitrogen.
-
Handling: Always use a tightly sealed container to prevent the ingress of moisture and air.[7][8][9] Operations should be conducted in a well-ventilated area, and exposure to the open atmosphere should be minimized.[7][8]
-
Solution Stability: Due to the potential for hydrolysis, it is advisable to prepare solutions of the boronic acid immediately before use. If short-term storage of a solution is unavoidable, it should be kept refrigerated under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 864759-63-7 [sigmaaldrich.com]
- 4. This compound | 864759-63-7 [sigmaaldrich.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.de [fishersci.de]
- 9. fishersci.com [fishersci.com]
Solubility Profile of (4-Chloro-3,5-difluorophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (4-Chloro-3,5-difluorophenyl)boronic acid in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature for this particular compound, this document provides a comprehensive overview of the expected solubility trends based on the behavior of structurally related arylboronic acids. Furthermore, it offers detailed experimental protocols for the reliable determination of its solubility, empowering researchers to generate precise data for their specific applications. Visual workflows for experimental procedures and a key synthetic application, the Suzuki-Miyaura coupling, are also presented to provide a practical context for its use.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The solubility of this reagent is a critical parameter that influences reaction kinetics, yields, purification strategies, and the overall efficiency of synthetic processes. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions and ensuring reproducibility in both research and drug development settings.
The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring can significantly impact the compound's physicochemical properties, including its solubility, compared to unsubstituted phenylboronic acid. This guide aims to provide a foundational understanding of these properties and the tools to quantify them.
Expected Solubility Characteristics
Generally, phenylboronic acids exhibit the following trends:
-
High solubility is expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[2][3]
-
Moderate solubility is often observed in less polar solvents like chloroform.[2][3]
-
Low solubility is typical in nonpolar hydrocarbon solvents (e.g., methylcyclohexane).[2][3]
The introduction of halogen substituents on the phenyl ring is known to affect solubility. The isobutoxy group, for example, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[4] Conversely, the introduction of groups like -COOH and -CF3 can decrease aqueous solubility.[5] The combined electronic effects of the chloro and difluoro substituents in this compound will likely result in a unique solubility profile that necessitates experimental determination for specific applications.
Quantitative Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine the solubility in their solvents of interest. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Acetone | ||||
| Acetonitrile | ||||
| Chloroform | ||||
| Dichloromethane | ||||
| Diethyl Ether | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethyl Acetate | ||||
| Methanol | ||||
| Tetrahydrofuran (THF) | ||||
| Toluene |
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of organic compounds are the dynamic (polythermal) method and the equilibrium (shake-flask) method.
Dynamic Method
This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[4]
4.1.1. Materials
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and photodetector for turbidity measurement
-
Analytical balance
4.1.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction or concentration.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.
-
Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Chloro-3,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(4-Chloro-3,5-difluorophenyl)boronic acid is a valuable synthetic building block in modern organic chemistry, particularly for the pharmaceutical and agrochemical industries. Its utility stems from its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.
The incorporation of the 4-chloro-3,5-difluorophenyl moiety into organic molecules is of significant interest in drug discovery. The fluorine atoms can substantially alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The chlorine atom provides an additional site for further functionalization or can play a role in modulating the electronic properties of the molecule. This strategic placement of halogen atoms makes this compound a key intermediate for synthesizing complex biaryl and heteroaryl structures that are often the core of novel therapeutic agents.
While highly useful, the coupling of electron-deficient boronic acids, such as this compound, can present challenges. These substrates can be prone to side reactions like protodeboronation under standard basic conditions. Therefore, the careful selection and optimization of the catalyst, ligand, base, and solvent system are critical to achieving high yields and purity of the desired coupled product.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of arylboronic acids with structural similarity to this compound, based on published literature. These conditions can serve as a starting point for optimization.
| Aryl Halide (Coupling Partner) | Boronic Acid | Pd Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5,10,15,20-Tetrakis(2,6-dibromo-4-(trimethylsilyl)phenyl)porphyrin | (3,5-Difluorophenyl)boronic acid | (dppf)PdCl₂ (1 mol % per C-Br bond) | Cs₂CO₃ (4 equiv) | Toluene/H₂O | 110 | 16 | 50 | [1] |
| 3-Bromobenzene-1,2-diol | (3-Chloro-2-fluorophenyl)boronic acid | Bis(tri-t-butylphosphine)palladium(0) (~1 mol %) | K₂CO₃ (1.5 M aq. soln.) | THF/H₂O | Reflux | 1 | 79 | [2] |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, adapted from established methods for similar fluorinated boronic acids.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., (dppf)PdCl₂, 1-5 mol %)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 3-4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., Toluene) followed by the degassed water. A typical solvent ratio is between 10:1 to 20:1 (organic solvent:water).
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
-
Characterization: Characterize the final product using standard analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for performing and isolating the product of a Suzuki-Miyaura coupling reaction.
Caption: A typical laboratory workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for (4-Chloro-3,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(4-Chloro-3,5-difluorophenyl)boronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenyl ring imparts unique electronic properties, modulates lipophilicity, and can enhance metabolic stability or binding affinity in target molecules.[1][2] Consequently, this reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.[2][5][6] Boronic acids are valued in this context for their general stability, low toxicity, and the mild reaction conditions under which they can be coupled.[4][7]
These notes provide an overview of the optimal reaction conditions for the use of this compound, detailed experimental protocols for its synthesis and a typical cross-coupling application, and a summary of key reaction parameters to guide optimization efforts.
Synthesis of this compound
The preparation of this compound typically involves a lithium-halogen exchange reaction at low temperature, followed by borylation with a borate ester.[8][9]
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-3,5-difluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[8][9]
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, e.g., 2.5 M in hexanes) dropwise via a syringe pump, ensuring the internal temperature does not rise above -70 °C.[8]
-
Stirring: After the addition is complete, stir the mixture at -78 °C for 1-3 hours.[8][9]
-
Borylation: Add triisopropyl borate (1.2-1.5 equiv) dropwise, again maintaining a temperature below -70 °C.[9]
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid (HCl) until the pH of the solution is between 5 and 6.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or by slurrying in a non-polar solvent like n-hexane to afford the pure this compound.[9]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the primary application for this boronic acid, allowing for the formation of a C-C bond with various aryl or heteroaryl halides.[3] The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
Optimal Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient boronic acids and potentially challenging coupling partners like aryl chlorides, more active catalyst systems are often required.[1][10]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) (1-5 mol%) | Pd(0) is the active catalyst; Pd(II) precursors are reduced in situ. Pre-catalysts can ensure efficient generation of the active species.[5][11] |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), PPh₃, P(tBu)₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, which can be rate-limiting steps.[7][10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | An inorganic base is crucial for activating the boronic acid to facilitate transmetalation. K₃PO₄ is often effective for challenging couplings.[10][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂O | A mixture of an organic solvent and water is common. The water aids in dissolving the base and influences the catalytic cycle. Anhydrous conditions can also be used.[10][12] |
| Temperature | 70-110 °C | Heating is typically required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.[10][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[5] |
Table 2: Example Reaction Parameters for Fluorinated Arylboronic Acids Note: This data is compiled from reactions with structurally similar boronic acids and serves as a starting point for optimization.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95[10] |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 4 | ~90-95 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | High[10] |
| Aryl Chloride | Pd₂(dba)₃ (2) | tBu₃P-HBF₄ (4) | K₃PO₄ (3) | Dioxane | 100-120 | 12-24 | Variable[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[10]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[10]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL) via syringe.[10]
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[5][10]
-
Reaction Monitoring: Monitor the reaction's progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Cooling and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[10]
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (4-Chloro-3,5-difluorophenyl)boronic acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3,5-difluorophenyl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of both chloro and difluoro substituents on the phenyl ring imparts unique electronic and conformational properties to the resulting biaryl compounds. These properties are highly sought after in the fields of medicinal chemistry and materials science.
In drug discovery, the incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4-chloro-3,5-difluoro substitution pattern, in particular, offers a distinct electronic profile that can be exploited to modulate the potency and selectivity of drug candidates, especially in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Biaryl moieties are prevalent structural motifs in a wide range of biologically active compounds, including numerous approved drugs. The biaryl core provides a rigid scaffold that allows for the precise spatial orientation of functional groups, which is critical for effective interaction with protein targets.
Compounds derived from this compound have shown particular promise as inhibitors of various protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic nature of the 4-chloro-3,5-difluorophenyl group can lead to potent and selective inhibition of specific kinases by interacting with key amino acid residues in the ATP-binding pocket.
For instance, biaryl compounds incorporating this moiety have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), both of which are important targets in non-small cell lung cancer. The strategic placement of the chloro and fluoro substituents can enhance binding affinity and overcome drug resistance mechanisms.
Below is a diagram illustrating a simplified kinase signaling pathway and the inhibitory action of a biaryl compound.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a biaryl compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most widely employed method for the synthesis of biaryl compounds using this compound. This palladium-catalyzed cross-coupling reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.
The general reaction scheme is as follows:
Ar-X + (HO)₂B-Ar' --[Pd catalyst, Base]--> Ar-Ar'
Where:
-
Ar-X is an aryl halide or triflate.
-
(HO)₂B-Ar' is the boronic acid, in this case, this compound.
-
Pd catalyst is a palladium(0) complex, often used with a phosphine ligand.
-
Base is required to activate the boronic acid.
General Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient boronic acids such as this compound, careful optimization is often necessary to avoid side reactions like protodeboronation.
| Parameter | Common Reagents/Conditions | Notes |
| Aryl Halide (Ar-X) | Aryl bromides, Aryl iodides, Aryl triflates | Aryl chlorides can also be used but often require more active catalysts and harsher conditions. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, DavePhos | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | A mixture of an organic solvent and water is commonly used. |
| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a 4:1 mixture of toluene and deionized water (10 mL total) to the flask via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Maintain the reaction at 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and cesium carbonate (2.5 mmol).
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a key synthetic intermediate for accessing a diverse range of biaryl compounds with significant potential in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into complex molecular architectures. By following the detailed protocols and considering the general reaction parameters outlined in these application notes, researchers can effectively utilize this valuable building block in their synthetic endeavors. The unique electronic properties conferred by the chloro and difluoro substituents make it a particularly attractive reagent for the development of novel kinase inhibitors and other targeted therapeutics.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving (4-Chloro-3,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing (4-Chloro-3,5-difluorophenyl)boronic acid in various palladium- and copper-catalyzed cross-coupling reactions. The inclusion of the 4-chloro-3,5-difluoro-phenyl motif is a valuable strategy in medicinal chemistry and materials science for modulating the electronic properties, lipophilicity, and metabolic stability of target molecules.
While specific literature examples for this compound are limited, the following protocols are based on well-established procedures for structurally similar fluorinated arylboronic acids and provide a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.
Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For an electron-deficient boronic acid such as this compound, careful optimization is crucial to minimize side reactions like protodeboronation.
| Parameter | Recommended Conditions | Notes |
| Aryl/Heteroaryl Halide | Aryl/Heteroaryl Bromide or Iodide (1.0 equiv) | Aryl chlorides may require more active catalyst systems. |
| Boronic Acid | This compound (1.2-1.5 equiv) | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%) | Pre-formed palladium catalysts or in situ generated catalysts can be used. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos (if using Pd(OAc)₂ or Pd₂(dba)₃) | Buchwald's biarylphosphine ligands are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) | The choice of base can significantly impact the reaction outcome. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is commonly employed. |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC, GC-MS, or LC-MS. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chan-Lam C-N Coupling (Amination)
The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen bonds using a copper catalyst.[1] It is often considered a milder alternative to the palladium-catalyzed Buchwald-Hartwig amination and can frequently be performed open to the air.[1]
Representative Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Amine | Primary or Secondary Amine (1.0 equiv) | A wide range of amines can be used. |
| Boronic Acid | This compound (1.2-2.0 equiv) | An excess of the boronic acid is common. |
| Copper Catalyst | Cu(OAc)₂ (10-20 mol% or stoichiometric) | Copper(II) acetate is a common and effective catalyst. |
| Base | Pyridine, Et₃N, or no base | The requirement for a base is substrate-dependent. |
| Solvent | Dichloromethane (DCM), Toluene, Methanol | Anhydrous solvents are typically used. |
| Atmosphere | Air or inert gas | Many Chan-Lam couplings are tolerant of air. |
| Temperature | Room Temperature to 60 °C | The reaction is often performed at ambient temperature. |
| Reaction Time | 12-72 hours | Reaction times can be longer than for palladium-catalyzed couplings. |
Detailed Experimental Protocol: Chan-Lam Amination
Materials:
-
Amine (1.0 mmol)
-
This compound (1.5 mmol)
-
Cu(OAc)₂ (0.2 mmol, 20 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.
-
Add DCM and pyridine to the flask.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for a typical Chan-Lam C-N coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the synthesis of aryl amines from aryl halides and primary or secondary amines.
Representative Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides can be used with appropriate catalyst systems. |
| Amine | Primary or Secondary Amine (1.0-1.2 equiv) | A slight excess of the amine can be beneficial. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | A palladium(0) or palladium(II) source is used. |
| Ligand | XPhos, SPhos, RuPhos, BINAP (2-5 mol%) | Bulky, electron-rich phosphine ligands are crucial for high reactivity. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ (1.5-2.5 equiv) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-120 °C | Higher temperatures are often needed compared to Suzuki couplings. |
| Reaction Time | 4-24 hours | Monitor reaction progress to determine completion. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.1 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
Glovebox or Schlenk line
-
Magnetic stirrer
Procedure:
-
Inside a glovebox or under a strict inert atmosphere, add the aryl bromide, NaOt-Bu, and XPhos to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ in a small amount of toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Workflow for a typical Buchwald-Hartwig amination reaction.
References
The Strategic Application of (4-Chloro-3,5-difluorophenyl)boronic Acid in Modern C-C Bond Formation for Drug Discovery and Development
Introduction
(4-Chloro-3,5-difluorophenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its trifunctionalized aromatic ring, featuring chloro and difluoro substituents, offers a unique combination of electronic and steric properties that are highly sought after for the synthesis of complex bioactive molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chloro group provides an additional site for chemical modification. This reagent is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge carbon-carbon bonds with high precision and efficiency.
Core Applications in C-C Bond Formation
The primary application of this compound lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming methodology allows for the facile construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring influences the reactivity of the boronic acid, often requiring carefully optimized reaction conditions to achieve high yields.
The incorporation of the 4-chloro-3,5-difluorophenyl moiety into a target molecule can impart several desirable properties:
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, leading to increased potency.
-
Modulated Physicochemical Properties: The lipophilicity and pKa of a molecule can be fine-tuned by the introduction of this fluorinated scaffold, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
While specific data for this compound is not abundantly available in the public literature, the following table summarizes representative yields and conditions for Suzuki-Miyaura coupling reactions of analogous fluorinated phenylboronic acids with various aryl halides. This data serves as a valuable starting point for researchers in optimizing their own coupling reactions.
| Coupling Partner (Aryl Halide) | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ / XPhos (2/4) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ / XPhos (1/2) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[1] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 (ultrasound) | 1.67 | High |
| 4-Chloroanisole | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ / XPhos (2/4) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95[2] |
| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos (3/6) | K₃PO₄ | n-Butanol | 100 | 12 | 92[3] |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 55[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride using a Buchwald Precatalyst
This protocol is adapted for more challenging aryl chloride coupling partners.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or t-Amyl alcohol)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (3.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous and degassed solvent (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: (4-Chloro-3,5-difluorophenyl)boronic acid in Fragment-Based Drug Discovery
Introduction
(4-Chloro-3,5-difluorophenyl)boronic acid is a versatile chemical building block with significant potential in fragment-based drug discovery (FBDD). Its unique structural features, including a boronic acid moiety and a halogenated phenyl ring, make it a valuable fragment for identifying starting points for novel therapeutics. The boronic acid group can form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, or act as a bioisostere for carboxylic acids. The chloro- and difluoro-substituents on the phenyl ring enhance binding affinity, metabolic stability, and lipophilicity of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 864759-63-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄BClF₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 192.36 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
Application in a Hypothetical FBDD Campaign Targeting a Serine Protease
This section outlines a hypothetical application of this compound in an FBDD campaign against a serine protease, a class of enzymes implicated in various diseases.
1. Fragment Library Screening
This compound would be included in a diverse fragment library for screening against the target serine protease. Given its fluorine atoms, ¹⁹F-NMR spectroscopy is a highly sensitive and efficient primary screening method.
Illustrative Screening Results
The following table presents hypothetical primary screening data for a selection of fragments, including our fragment of interest.
| Fragment ID | Fragment Name | ¹⁹F-NMR Hit? | Thermal Shift (ΔTm, °C) |
| F-001 | This compound | Yes | +2.5 |
| F-002 | 3-Fluorophenylboronic acid | Yes | +1.8 |
| F-003 | 4-Chlorophenylboronic acid | No | +0.5 |
| F-004 | 3,5-Difluorobenzamide | Yes | +1.2 |
| F-005 | Naphthalene-2-boronic acid | No | +0.3 |
2. Hit Validation and Characterization
Fragments identified as hits in the primary screen are then subjected to secondary validation and characterization to confirm binding and determine affinity. Surface Plasmon Resonance (SPR) is a suitable technique for this purpose.
Illustrative Hit Validation Data (SPR)
| Fragment ID | K_D (μM) | Ligand Efficiency (LE) |
| F-001 | 150 | 0.35 |
| F-002 | 300 | 0.32 |
| F-004 | 800 | 0.28 |
3. Structural Biology
To understand the binding mode of the validated hits, X-ray crystallography is employed to solve the co-crystal structure of the target protein in complex with the fragment. The boronic acid moiety of this compound is expected to form a reversible covalent bond with the catalytic serine residue of the protease.
4. Fragment Elaboration
With the binding mode confirmed, the fragment is elaborated into a more potent lead compound. The phenyl ring of this compound provides a scaffold for synthetic modification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this elaboration.[2][3][4][5]
Illustrative Data for Elaborated Compounds
| Compound ID | Structure | IC₅₀ (nM) |
| Lead-01 | (4-((1H-Indol-5-yl)methoxy)-3,5-difluorophenyl)boronic acid | 75 |
| Lead-02 | (3,5-Difluoro-4-(quinolin-6-ylmethoxy)phenyl)boronic acid | 50 |
| Lead-03 | (4-((1-Benzoylpiperidin-4-yl)oxy)-3,5-difluorophenyl)boronic acid | 120 |
Experimental Protocols
Protocol 1: ¹⁹F-NMR Fragment Screening
This protocol describes a general method for screening a library of fluorinated fragments against a target protein using ¹⁹F-NMR spectroscopy.
-
Materials:
-
Target protein solution (50 μM in 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, 5% D₂O)
-
Fragment library stock solutions (10 mM in DMSO-d₆)
-
NMR tubes
-
-
Procedure:
-
Prepare a cocktail of 5-10 fragments by mixing equal volumes of their stock solutions. The final concentration of each fragment in the cocktail should be 1 mM.
-
In an NMR tube, mix 495 μL of the target protein solution with 5 μL of the fragment cocktail stock solution. The final protein concentration will be approximately 49.5 μM and each fragment will be at 100 μM.
-
Acquire a one-dimensional ¹⁹F-NMR spectrum.
-
As a reference, acquire a ¹⁹F-NMR spectrum of the fragment cocktail in the buffer without the protein.
-
A significant change in the chemical shift or line broadening of a fluorine signal in the presence of the protein indicates a potential binding event.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
This protocol outlines a general procedure for validating fragment hits and determining their binding affinity using SPR.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Target protein
-
Fragment solutions at various concentrations
-
-
Procedure:
-
Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare serial dilutions of the fragment in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Record the sensorgrams, which measure the change in refractive index upon binding.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (K_D).
-
Protocol 3: Suzuki-Miyaura Cross-Coupling for Fragment Elaboration
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic partner to generate an elaborated lead compound.
-
Materials:
-
This compound (1.0 equiv)
-
Heterocyclic coupling partner (e.g., 5-bromo-1H-indole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the heterocyclic coupling partner, the palladium catalyst, and the base.
-
Degas the solvent mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired elaborated compound.
-
Visualizations
References
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with (4-Chloro-3,5-difluorophenyl)boronic acid
For Technical Support: Contact your local representative.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules. The coupling of electron-deficient substrates, such as (4-Chloro-3,5-difluorophenyl)boronic acid with aryl chlorides, presents a significant challenge due to the reduced nucleophilicity of the boronic acid and the lower reactivity of the aryl chloride.
The selection of an appropriate ligand for the palladium catalyst is critical to overcome these challenges. Effective ligands for this transformation are typically bulky and electron-rich, which facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. This document provides a comparative overview of ligand performance for Suzuki reactions involving this compound and related electron-deficient substrates, along with detailed experimental protocols to guide researchers in optimizing their synthetic strategies.
The Role of Ligands in Challenging Suzuki-Miyaura Couplings
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. For challenging substrates like this compound and aryl chlorides, the oxidative addition step is often slow.
Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, as well as N-heterocyclic carbene (NHC) ligands, have proven to be highly effective in these cases. These ligands promote the formation of monoligated, highly reactive Pd(0) species that readily undergo oxidative addition with aryl chlorides. Furthermore, their steric bulk can facilitate the reductive elimination step, leading to higher product yields and faster reaction rates.
Comparative Ligand Performance
While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of aryl chlorides is not extensively available in a single source, the following table summarizes the performance of commonly used ligands in reactions with structurally similar, electron-deficient substrates. This data provides a valuable benchmark for ligand selection.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 1-12 | >90 | Generally excellent for electron-deficient aryl chlorides. |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 1-12 | >90 | High activity for a broad range of substrates, including sterically hindered ones.[1] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 2-18 | High | Often used for challenging heteroaryl couplings. |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 12 | 95 | A less complex, but often effective, bulky phosphine ligand. |
| dppf | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2-18 | 65-94 | A versatile ligand, though may be less effective for highly deactivated aryl chlorides compared to Buchwald-type ligands. |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Moderate to Low | Generally not suitable for challenging aryl chloride couplings. |
| IMes | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 1.5 | 96 | N-Heterocyclic Carbene (NHC) ligand, offering high stability and activity. |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride. Optimization of the specific conditions (ligand, base, solvent, temperature, and reaction time) is recommended for each unique substrate combination.
Protocol 1: General Procedure for Ligand Screening
This protocol outlines a method for screening different phosphine ligands to identify the optimal conditions for the coupling of this compound with a specific aryl chloride.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Selected phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂) and the desired ligand in a small amount of the reaction solvent.
-
Seal the reaction vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction vial via syringe.
-
Add the catalyst/ligand pre-mixture to the reaction vial under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure with a Buchwald Ligand (e.g., XPhos)
This protocol provides a starting point for a scaled-up reaction using a highly active Buchwald-type ligand.
Materials:
-
This compound (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and potassium phosphate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl chloride and this compound to the flask.
-
Add the degassed 1,4-dioxane and water.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 2-12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a typical ligand screening experiment.
Conclusion
The successful Suzuki-Miyaura coupling of this compound with aryl chlorides is highly dependent on the selection of an appropriate ligand. Bulky, electron-rich phosphine ligands, particularly those of the Buchwald-type such as XPhos and SPhos, are generally the most effective for this challenging transformation. The provided protocols offer a starting point for the development of robust and efficient synthetic routes. Careful screening and optimization of reaction conditions are crucial for achieving high yields and purity with specific substrate combinations.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (4-Chloro-3,5-difluorophenyl)boronic acid
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions involving the electron-deficient substrate, (4-Chloro-3,5-difluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks?
A1: When a Suzuki coupling fails or gives low yields, begin by assessing these critical parameters:
-
Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Catalyst Activity: Verify that your palladium source and ligand are active. The active catalyst is the Pd(0) species.[1] If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a Buchwald palladacycle (e.g., XPhos Pd G3/G4).[1][3]
-
Reagent Purity and Stability: Confirm the purity of your aryl halide and boronic acid. Electron-deficient boronic acids like this compound are particularly susceptible to degradation, primarily through protodeboronation.[4][5][6]
-
Base and Solvent Quality: The choice and quality of the base and solvent are crucial.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] Solvents should be anhydrous (if required by the protocol) and thoroughly degassed.[2]
Q2: I observe significant amounts of 1-Chloro-3,5-difluorobenzene as a byproduct. What is causing this and how can it be minimized?
A2: The formation of 1-Chloro-3,5-difluorobenzene is a classic sign of protodeboronation . This is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6][7] Electron-deficient boronic acids, like the one , are highly prone to this issue, especially under basic conditions.[4][5][8]
Strategies to Minimize Protodeboronation:
-
Use a Milder, Non-Aqueous Base: Strong bases in aqueous solutions can accelerate protodeboronation.[8] Consider switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) under anhydrous conditions.[2]
-
Employ a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[2][5][6] These reagents tend to release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing the rate of the undesired side reaction.[6]
-
Optimize Catalyst System: A highly active catalyst system can increase the rate of the desired cross-coupling to outcompete protodeboronation.[6] Modern Buchwald-type ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃ for challenging substrates.[9]
-
Control Temperature and Reaction Time: Minimize reaction time and use the lowest effective temperature, as prolonged exposure to heat can promote boronic acid decomposition.[2]
Q3: My starting materials are largely unreacted. What factors could be hindering the catalytic cycle?
A3: Recovery of starting materials suggests a problem with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
-
Slow Oxidative Addition: If you are using an aryl chloride as your coupling partner, the oxidative addition step can be slow. Aryl chlorides are less reactive than bromides or iodides.[10] Using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) can promote this step.[11][12]
-
Inefficient Transmetalation: This is a very common issue with electron-deficient boronic acids.[9] The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. To facilitate this:
-
Choose the right base: The base's role is to activate the boronic acid, forming a more nucleophilic borate species.[13] A base like K₃PO₄ is often more effective than weaker bases like K₂CO₃ for this purpose.[9][13]
-
Consider solvent effects: The solvent system can influence the rates of the catalytic steps.[13] Aprotic polar solvents like dioxane or THF, sometimes with a small amount of water, are commonly used.[14]
-
-
Catalyst Deactivation: If the catalyst precipitates as palladium black, it has been deactivated and is no longer participating in the reaction.[15] This can be caused by impurities, oxygen, or excessively high temperatures.[1][2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues with this compound.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Presentation: Condition Screening
Optimizing the reaction conditions is key. The following tables provide a starting point for screening, based on literature for analogous electron-deficient substrates.[9][13]
Table 1: Comparison of Catalyst & Ligand Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates.[9] | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for a broad range of substrates, including electron-deficient ones.[9] | Air-sensitive, higher cost. | 1-2 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, relatively air-stable. | May be less active than Buchwald systems for this substrate class. | 2-3 |
| Pd(PPh₃)₄ | Tetrakis | Readily available, well-understood. | Lower activity for challenging substrates, often requires higher temperatures.[9] | 2-5 |
Table 2: Comparison of Base & Solvent Systems
| Base | Solvent System | Advantages | Potential Drawbacks |
| K₃PO₄ | Dioxane / H₂O (e.g., 10:1) | Stronger base, often effective for slow transmetalations.[5][13] | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | Dioxane or THF | Highly effective, good solubility in organic solvents. | Higher cost, hygroscopic. |
| K₂CO₃ | Toluene / H₂O (e.g., 4:1) | Common, inexpensive. | May not be strong enough to promote efficient transmetalation for this substrate.[13] |
| KF | Anhydrous THF | Can be effective in anhydrous conditions to suppress protodeboronation. | Lower basicity, may require higher temperatures. |
Experimental Protocols
Protocol 1: Standard Conditions (Initial Attempt)
This protocol uses a common, traditional catalyst system. It may serve as a baseline but is often suboptimal for this specific boronic acid.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv). Add a magnetic stir bar.
-
Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle 3-5 times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3-5 mol%). Add degassed solvent (e.g., Toluene/H₂O, 4:1, 0.2 M) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 90-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Electron-Deficient Substrates
This protocol employs a modern, highly active catalyst system and conditions designed to minimize protodeboronation.
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.5 equiv).[1]
-
Inerting: Seal the tube. Evacuate and backfill with Argon. Repeat this cycle 3-5 times.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.[1]
-
Reaction: Place the tube in a preheated heating block at 80-110 °C and stir vigorously.[1]
-
Monitoring & Workup: Monitor the reaction closely by LC-MS; it may be complete in 1-4 hours. Perform an aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki Catalytic Cycle
Understanding the catalytic cycle can help pinpoint where the reaction may be failing. The primary challenge with this compound occurs at the Transmetalation step, which is often slow and allows the competing Protodeboronation side reaction to occur.
Caption: Simplified Suzuki catalytic cycle with competing protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. youtube.com [youtube.com]
Preventing homocoupling of (4-Chloro-3,5-difluorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homocoupling of (4-Chloro-3,5-difluorophenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent, in this case, this compound, react with each other to form a symmetrical biaryl compound (4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl).[1] This undesired reaction consumes the boronic acid, reducing the yield of the intended cross-coupled product.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) catalyst precursors.[2][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[4][5] Additionally, Pd(II) species can directly react with the boronic acid to generate the homocoupled product.[4][5] Electron-deficient arylboronic acids, such as this compound, can be particularly susceptible to this side reaction.[6][7]
Q3: How can I detect if homocoupling is a major issue in my reaction?
A3: The primary indication of significant homocoupling will be a lower-than-expected yield of your desired cross-coupled product. Analysis of the crude reaction mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the presence of the symmetrical biaryl byproduct, 4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl.
Q4: Are electron-deficient boronic acids like this compound more prone to homocoupling?
A4: Yes, electron-deficient arylboronic acids can be more susceptible to homocoupling.[6][7] While detailed mechanistic studies for this specific boronic acid are not abundant in the provided search results, the general trend suggests that the electronic properties of the boronic acid can influence the rates of the desired cross-coupling versus the undesired homocoupling pathways.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct
If you observe a significant amount of the homocoupled product, 4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl, in your reaction, follow these troubleshooting steps.
Caption: A logical workflow for troubleshooting homocoupling.
1. Rigorous Deoxygenation: Oxygen is a key contributor to homocoupling.[3][4] Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Place the solvent or reaction mixture in a Schlenk flask and freeze it using liquid nitrogen.
-
Once completely frozen, apply a high vacuum for several minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and thaw the mixture. You may observe gas bubbling out of the solution.
-
Repeat this freeze-pump-thaw cycle at least three times for effective oxygen removal.[2]
-
2. Palladium Catalyst Selection: Pd(II) sources can directly promote homocoupling.[1][2]
-
Recommendation: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1][2] This minimizes the initial concentration of Pd(II) species that can lead to the undesired side reaction.
3. Ligand Optimization: The choice of ligand is crucial for promoting the desired cross-coupling pathway.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1][6][8] These ligands can accelerate the reductive elimination step of the catalytic cycle, favoring the formation of the cross-coupled product over homocoupling.
4. Addition of a Mild Reducing Agent: The presence of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Experimental Protocol: Use of Potassium Formate
-
Set up the reaction in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Add the aryl halide, this compound, base, and solvent.
-
Prior to adding the palladium catalyst, introduce potassium formate (1-2 equivalents) to the reaction mixture.[1][4]
-
Add the palladium catalyst and proceed with the reaction.
-
5. Slow Addition of Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.[2]
-
Experimental Protocol: Slow Addition
-
Prepare a solution of this compound in a small amount of the degassed reaction solvent.
-
Using a syringe pump, add the boronic acid solution dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes).[2]
-
Data Presentation
The following tables summarize quantitative data on the impact of various strategies to minimize homocoupling.
Table 1: Effect of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[9]
Table 2: Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct.[9]
Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the undesired homocoupling side reaction.
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with (4-Chloro-3,5-difluorophenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (4-Chloro-3,5-difluorophenyl)boronic acid in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful application of this versatile reagent.
Troubleshooting Guide
Encountering challenges during your experiments is a common part of the research process. This guide is designed to help you diagnose and resolve issues that may arise when working with this compound.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The Palladium catalyst is essential for the reaction. If it has degraded or was not properly activated, the reaction will not proceed. | Verify Catalyst Activity: Test your catalyst with a reliable, high-yielding reaction, such as the coupling of phenylboronic acid with 4-bromoanisole. Consider using a fresh batch of catalyst or a pre-activated catalyst. |
| Inappropriate Base: The choice of base is critical for activating the boronic acid. An unsuitable base can lead to a sluggish or stalled reaction. | Screen Different Bases: For an electron-deficient boronic acid like this compound, stronger bases are often required. Consider switching to bases like K₃PO₄ or Cs₂CO₃.[1][2] |
| Poor Solvent Choice: The solvent system must be able to dissolve all reactants to a sufficient extent and be compatible with the reaction conditions. | Optimize the Solvent System: Aprotic polar solvents or mixtures with water are commonly used. Popular choices include 1,4-dioxane/water, THF/water, or DMF. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. |
| Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-3,5-difluorobenzene. This is particularly prevalent with electron-deficient boronic acids under harsh basic conditions. | Use Milder Conditions: If protodeboronation is suspected, try using a milder base such as K₂CO₃ or KF. Lowering the reaction temperature can also help to minimize this side reaction. |
Issue 2: Formation of Homocoupling Byproduct
| Potential Cause | Recommended Solution |
| Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, resulting in the formation of 4,4'-dichloro-3,3',5,5'-tetrafluorobiphenyl. | Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration. |
| Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can promote homocoupling during their in-situ reduction to the active Pd(0) species. | Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ to minimize the potential for homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki-Miyaura coupling of this compound?
A1: Due to the electron-withdrawing nature of the chloro and fluoro substituents, this compound is considered an electron-deficient boronic acid. For such substrates, stronger inorganic bases are generally more effective at promoting the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for optimization.[1][2] Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may also be effective, particularly with more reactive coupling partners.
Q2: Which solvent system should I use for my reaction?
A2: The choice of solvent depends on the specific substrates and base used. A mixture of an organic solvent and water is often employed to dissolve both the organic reactants and the inorganic base. Common and effective solvent systems include:
-
1,4-Dioxane / Water
-
Tetrahydrofuran (THF) / Water
-
Toluene / Ethanol / Water
-
N,N-Dimethylformamide (DMF)
It is crucial to ensure that the chosen solvent is thoroughly degassed to prevent catalyst deactivation.
Q3: How can I minimize the risk of protodeboronation?
A3: Protodeboronation is a significant side reaction for electron-deficient boronic acids. To minimize its occurrence:
-
Use the mildest effective base: Start with bases like K₂CO₃ or KF before moving to stronger bases if necessary.
-
Control the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit water content: While some water is often necessary, excessive amounts can promote protodeboronation. Anhydrous conditions with a soluble base like CsF can be an alternative.
-
Use a boronic ester: In some cases, converting the boronic acid to a pinacol ester can improve stability and reduce protodeboronation.
Q4: My reaction is not going to completion. What steps can I take?
A4: If your reaction stalls, consider the following:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes drive the reaction to completion.
-
Switch Ligands: The choice of phosphine ligand can have a significant impact. For challenging couplings, consider using bulky, electron-rich ligands such as SPhos or XPhos.
-
Increase Temperature: If the reaction is sluggish at a lower temperature, a controlled increase in temperature may be necessary. However, be mindful of the potential for increased side reactions.
-
Check Reagent Purity: Ensure that all your reagents, including the aryl halide and the boronic acid, are of high purity.
Data Presentation
The following tables provide a summary of typical yields for the Suzuki-Miyaura coupling of analogous fluorinated phenylboronic acids with various aryl halides under different conditions. This data can serve as a guide for selecting initial reaction parameters for this compound.
Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Aryl Bromides
| Coupling Partner (Aryl Bromide) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | 85 |
| 4-Bromotoluene | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 2-Bromopyridine | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
Data compiled from various sources for the analogous 2,5-Difluorophenylboronic acid. Actual yields may vary.
Table 2: Suzuki Coupling Yields of 3,4-Difluorophenylboronic Acid with Aryl Halides
| Coupling Partner (Aryl Halide) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 4-Bromoanisole | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 92 |
| 4-Chloroanisole | K₃PO₄ | t-Amyl Alcohol | 110 | 88 |
Data compiled from various sources for the analogous 3,4-Difluorophenylboronic acid. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL), degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Products from (4-Chloro-3,5-difluorophenyl)boronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products derived from Suzuki-Miyaura coupling reactions involving (4-Chloro-3,5-difluorophenyl)boronic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of biaryl products synthesized using this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The most frequent impurities in a Suzuki-Miyaura coupling reaction using this compound include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide/triflate.
-
Homocoupling Byproducts: Symmetrical biaryls resulting from the coupling of two molecules of the boronic acid (to form 4,4'-dichloro-3,3',5,5'-tetrafluorobiphenyl) or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of the boronic acid.[1]
-
Protodeborylation Product: Formation of 1-chloro-3,5-difluorobenzene from the boronic acid. This is a common side reaction for boronic acids, especially under harsh basic conditions.
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction can persist in the crude product, often appearing as a black or dark-colored solid (palladium black).[2]
-
Inorganic Salts: Salts formed from the base (e.g., potassium carbonate, sodium carbonate) used in the reaction.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: A dark, oily residue often indicates the presence of residual palladium catalyst and other impurities. A standard aqueous work-up is the recommended first step. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine. This will remove the bulk of inorganic salts and some water-soluble impurities. To remove the dark color associated with palladium, you can filter the organic solution through a pad of celite. If the product remains oily, column chromatography is the most suitable purification method.
Q3: How can I effectively remove unreacted this compound?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By extracting the crude organic solution with a mild aqueous base such as sodium bicarbonate or a dilute sodium hydroxide solution, the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer.
Q4: The TLC of my crude product shows multiple spots with very close Rf values. How can I improve separation by column chromatography?
A4: Separating compounds with similar polarities, a common issue with halogenated biaryls, requires careful optimization of your column chromatography conditions.
-
Solvent System: Experiment with different solvent systems. Standard systems like ethyl acetate/hexanes might not provide sufficient resolution. Consider less common solvents or mixtures. For polyhalogenated aromatic compounds, solvent systems with different selectivities, such as those containing toluene or dichloromethane, may be beneficial.[3]
-
Gradient Elution: Employ a shallow gradient of the polar solvent. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and any closely-related byproducts.[4]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alternative stationary phases. For fluorinated compounds, a pentafluorophenyl (PFP) or phenyl-hexyl column might offer different selectivity based on π-π interactions.
-
Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, dry loading onto silica gel is recommended to improve the resolution.[5]
Q5: I am struggling to crystallize my final product. What can I do?
A5: The high degree of halogenation in products derived from this compound can sometimes make crystallization challenging.
-
Solvent Screening: A systematic screening of various solvents and solvent mixtures is crucial. Common recrystallization solvents include ethanol, methanol, isopropanol, hexanes, ethyl acetate, and toluene, as well as mixtures like hexanes/ethyl acetate or benzene/petroleum ether.[6][7] For highly fluorinated molecules, understanding the specific intermolecular interactions is key to selecting an appropriate solvent system.[3]
-
Purity: Ensure your product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification by flash chromatography.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Dissolving the product in a suitable solvent and allowing the solvent to evaporate slowly at room temperature can sometimes yield crystals.
Q6: How can I remove residual palladium to very low levels for pharmaceutical applications?
A6: For pharmaceutical applications, reducing palladium levels to ppm concentrations is critical.
-
Filtration: After the reaction, filtering the mixture through a pad of celite can remove heterogeneous palladium catalysts.
-
Activated Carbon: Treatment of the crude product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers (functionalized silica or polymers) can be used to selectively bind and remove palladium.
Data Presentation
The following table presents representative data for the purification of a hypothetical Suzuki-Miyaura coupling product between this compound and an aryl bromide. Note: Actual yields and purity will vary depending on the specific substrates, reaction conditions, and purification method.
| Purification Step | Starting Purity (by LCMS) | Final Purity (by LCMS) | Typical Yield | Key Impurities Removed |
| Aqueous Work-up | 50-70% | 60-80% | >95% | Inorganic salts, water-soluble byproducts |
| Column Chromatography | 60-80% | >98% | 70-90% | Unreacted starting materials, homocoupling products |
| Recrystallization | >95% | >99.5% | 80-95% | Isomeric byproducts, minor impurities |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up
-
Upon completion of the Suzuki-Miyaura reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 10 volumes) to remove the bulk of inorganic salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 10 volumes) to remove unreacted boronic acid.
-
Brine (1 x 10 volumes) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system for separation using thin-layer chromatography (TLC). A good starting point for halogenated biaryls is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent). If the product is not very soluble, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating closely related compounds.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Crystal Formation: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Managing Protodeboronation of (4-Chloro-3,5-difluorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to effectively manage the protodeboronation of (4-Chloro-3,5-difluorophenyl)boronic acid during your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-2,4-difluorobenzene.[1] This reaction consumes your starting material, reduces the yield of the desired coupled product, and complicates purification. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the chlorine and fluorine substituents, which increases the electrophilicity of the ipso-carbon.[2]
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A2: Several factors can accelerate protodeboronation:
-
High pH (Basic Conditions): The reaction is often catalyzed by base, proceeding through a more reactive boronate anion ([ArB(OH)₃]⁻).[3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.[4]
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of this side reaction.
-
Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction allows more time for the boronic acid to decompose.
Q3: How can I detect and quantify the extent of protodeboronation?
A3: The most common methods for detecting and quantifying protodeboronation are chromatographic techniques and NMR spectroscopy.
-
HPLC/UPLC: Reversed-phase HPLC with a UV detector is a powerful tool to separate and quantify the starting boronic acid, the desired product, and the protodeboronated byproduct (1-chloro-2,4-difluorobenzene). A stable internal standard should be used for accurate quantification. Due to the potential for on-column hydrolysis, method development may be required, such as using a mobile phase with low silanol activity or even a high pH mobile phase to stabilize the boronate ester form.
-
GC-MS: Gas chromatography-mass spectrometry can be used to detect the volatile protodeboronated byproduct.
-
¹H and ¹⁹F NMR Spectroscopy: NMR can be used to determine the ratio of the desired product to the protodeboronated side product in the crude reaction mixture by integrating characteristic signals. For instance, the appearance of a new set of signals corresponding to 1-chloro-2,4-difluorobenzene in the ¹H and ¹⁹F NMR spectra would indicate protodeboronation.
Q4: Are boronic esters of this compound more stable?
A4: In many cases, converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance its stability towards protodeboronation.[1] Boronic esters can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more reactive free boronic acid low.[4] However, it is important to note that boronic esters can also undergo hydrolysis back to the boronic acid, which can then protodeboronate.[3] Therefore, the choice of ester and reaction conditions is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant amount of 1-chloro-2,4-difluorobenzene detected. | High rate of protodeboronation. | 1. Modify the base: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of protodeboronation. 3. Use anhydrous conditions: Thoroughly dry all solvents and reagents. Consider using a non-aqueous solvent system if compatible with your reaction. 4. Employ a more active catalyst: Use a highly active palladium catalyst and ligand system (e.g., Buchwald-type ligands) to accelerate the desired Suzuki coupling, outcompeting the protodeboronation. |
| Reaction is sluggish and incomplete, leading to protodeboronation over time. | Inefficient catalyst system or catalyst deactivation. | 1. Increase catalyst loading: A modest increase in the catalyst/ligand amount may improve the reaction rate. 2. Screen different ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve the efficiency of the coupling with electron-deficient boronic acids. 3. Ensure an inert atmosphere: Thoroughly degas all solvents and maintain the reaction under a strict nitrogen or argon atmosphere to prevent catalyst oxidation. |
| Difficulty in purifying the product from the protodeboronated side product. | Similar polarities of the product and the side product. | 1. Optimize the reaction to minimize byproduct formation: This is the most effective approach. Refer to the solutions for high protodeboronation. 2. Alternative purification techniques: If chromatographic separation is challenging, consider recrystallization or distillation if the physical properties of the compounds allow. |
| Inconsistent results between batches. | Degradation of this compound during storage. | 1. Proper storage: Store the boronic acid in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated. 2. Check purity before use: Before setting up a reaction, check the purity of the boronic acid by NMR or melting point to ensure it has not significantly degraded. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Pinacol Ester for Enhanced Stability
This protocol describes the conversion of this compound to its pinacol ester to improve stability against protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and azeotropically remove the water using the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Protodeboronation (Qualitative)
| Parameter | Condition | Impact on Protodeboronation | Rationale |
| Base | Strong (e.g., NaOH, KOH) | Increased | Promotes the formation of the more reactive boronate anion.[3] |
| Mild (e.g., K₃PO₄, K₂CO₃) | Decreased | Less basic conditions slow down the base-catalyzed protodeboronation pathway. | |
| Temperature | High (e.g., >100 °C) | Increased | Accelerates the rate of the protodeboronation side reaction. |
| Low (e.g., <80 °C) | Decreased | Favors the desired coupling reaction kinetically if an efficient catalyst is used. | |
| Solvent | Protic/Aqueous | Increased | Water acts as a proton source for the C-B bond cleavage.[4] |
| Aprotic/Anhydrous | Decreased | Reduces the availability of protons, thus suppressing protodeboronation. | |
| Catalyst | Low Activity | Increased | A slow coupling reaction provides more time for the boronic acid to decompose. |
| High Activity | Decreased | A fast and efficient catalyst promotes the desired reaction to outcompete protodeboronation. |
Visualizations
Caption: Competing pathways for this compound.
References
- 1. 352535-82-1 | 3-Chloro-2-fluorophenylboronic Acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (4-Chloro-3,5-difluorophenyl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (4-Chloro-3,5-difluorophenyl)boronic acid in solution and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound, particularly given its electron-deficient nature, are protodeboronation and oxidation.
-
Protodeboronation: This is often the most significant degradation pathway for electron-deficient arylboronic acids. It involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 1-chloro-2,4-difluorobenzene. This process is often accelerated in aqueous basic or acidic conditions.
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding 4-chloro-3,5-difluorophenol. This can be promoted by the presence of oxidizing agents or even atmospheric oxygen under certain conditions.
-
Trimerization (Boroxine Formation): In the solid state or in concentrated non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is a reversible process, the formation of boroxines can affect the solubility and reactivity of the boronic acid.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of arylboronic acids is highly pH-dependent. For this compound, which is electron-deficient, stability is generally lowest in both strongly acidic and strongly basic aqueous solutions, where protodeboronation is accelerated. The optimal pH for stability is typically in the mildly acidic to neutral range.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the longevity and purity of this compound, the following storage and handling conditions are recommended:
-
Storage: Store in a cool (2-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Handling: Minimize exposure to air and moisture. Use in a well-ventilated area or a fume hood. When weighing and transferring the solid, do so as quickly as possible to reduce contact with atmospheric moisture. For use in solution, prepare the solution fresh whenever possible.
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction, or should I use a protected form?
A4: this compound can often be used directly in Suzuki-Miyaura coupling reactions. However, due to its susceptibility to degradation, particularly protodeboronation under basic reaction conditions, using a protected form can improve reaction yields and consistency.[2] Common protecting groups that form more stable boronate esters include:
-
Pinacol esters
-
N-methyliminodiacetic acid (MIDA) esters
These derivatives are generally more stable to storage and handling and can release the active boronic acid in a controlled manner during the reaction.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degradation of Boronic Acid | Prepare a fresh solution of the boronic acid immediately before use. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for improved stability under reaction conditions. |
| Inefficient Transmetalation | As an electron-deficient boronic acid, the transmetalation step in the catalytic cycle can be slow. Use a stronger base such as K₃PO₄ or Cs₂CO₃. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle. |
| Protodeboronation Side Reaction | Minimize the reaction time by monitoring the reaction closely. Use anhydrous solvents to reduce the rate of water-mediated protodeboronation. |
| Catalyst Inactivation | Ensure the reaction is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. |
Issue 2: Inconsistent Results or Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variability in Boronic Acid Quality | The purity of the boronic acid can vary between batches. It is advisable to check the purity by NMR or HPLC before use. The presence of boroxine can also affect reactivity. |
| Moisture in Solvents and Reagents | Use anhydrous solvents and ensure all reagents are dry. Moisture can accelerate the degradation of the boronic acid. |
| Incomplete Dissolution | This compound may have limited solubility in some organic solvents. Ensure complete dissolution before proceeding with the reaction. The use of co-solvents (e.g., THF/water, dioxane/water) can improve solubility. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound in Solution by ¹¹B NMR
This protocol allows for the qualitative and semi-quantitative monitoring of the boronic acid's stability over time.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., DMSO-d₆, D₂O with buffer)
-
NMR tubes
-
NMR spectrometer with a boron probe
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 20 mM) in the chosen deuterated solvent.
-
Transfer an aliquot of the freshly prepared solution to an NMR tube.
-
Acquire an initial ¹¹B NMR spectrum. The boronic acid should give a characteristic signal.
-
Store the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to air).
-
Acquire subsequent ¹¹B NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
Monitor for changes in the ¹¹B NMR spectrum, such as the appearance of new signals corresponding to degradation products or a decrease in the intensity of the starting material's signal.[3][4][5][6][7]
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, THF, toluene)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Thoroughly degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][9][10]
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. This compound | 864759-63-7 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Overcoming poor solubility of (4-Chloro-3,5-difluorophenyl)boronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of (4-Chloro-3,5-difluorophenyl)boronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What are my options?
A1: Poor solubility is a common issue with polar boronic acids. Here are several strategies to address this:
-
Co-solvent Systems: Employing a mixture of solvents is a primary strategy. For reactions in non-polar solvents like toluene or dioxane, adding a polar aprotic co-solvent such as DMF, DMSO, or an alcohol (e.g., ethanol, isopropanol) can significantly enhance solubility. A common practice in Suzuki-Miyaura reactions is to use a mixture of an organic solvent and water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) to dissolve both the boronic acid and the inorganic base.[1]
-
Heating: Gently warming the reaction mixture can increase the solubility of the boronic acid. However, exercise caution as elevated temperatures can sometimes promote side reactions like protodeboronation.[2]
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended solids.[2]
-
Derivatization: Convert the boronic acid into a more soluble and stable derivative, such as a boronic ester (e.g., pinacol ester), a MIDA boronate, or a diethanolamine (DABO) adduct.[2] These derivatives often exhibit improved solubility in organic solvents.
Q2: What is protodeboronation and how can I minimize it with this electron-deficient boronic acid?
A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-chloro-2,4-difluorobenzene and reducing the yield of the desired coupled product. Electron-deficient boronic acids can be more susceptible to this.[1] To mitigate this:
-
Use Anhydrous Conditions: While water is often used as a co-solvent, it can also be a proton source for protodeboronation. Using anhydrous solvents and reagents can be beneficial.
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ can be advantageous over strong hydroxides.
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction progress and stop it once the starting material is consumed.
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[3] To prevent homocoupling:
-
Degas Solvents: Thoroughly degas all solvents (including water) by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere.[1]
-
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes minimize the presence of Pd(II) species at the start of the reaction.
Q4: Can I use a phase-transfer catalyst to improve the reaction?
A4: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be very effective, especially in biphasic solvent systems (e.g., toluene/water). The PTC facilitates the transfer of the activated boronate species from the aqueous phase to the organic phase where the catalyst and the aryl halide are, which can significantly increase the reaction rate.[2]
Troubleshooting Guides
Problem: Low or No Conversion to Product
| Potential Cause | Troubleshooting Steps | References |
| Poor Solubility of Boronic Acid | 1. Switch to a more polar solvent or use a co-solvent system (e.g., Dioxane/H₂O, DMF/H₂O). 2. Gently heat the reaction mixture. 3. Convert the boronic acid to its diethanolamine or MIDA ester derivative. | [1][2] |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. For Pd(II) sources, ensure proper in-situ reduction to Pd(0). 3. Consider using a more active pre-catalyst system (e.g., a Buchwald pre-catalyst). | [1] |
| Insufficiently Anhydrous/Degassed Conditions | 1. Use anhydrous solvents. 2. Thoroughly degas all solvents and reagents. 3. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. | |
| Inappropriate Base | 1. For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. | [1] |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | References |
| Methanol, Ethanol | Soluble | Polar protic solvents are generally good for dissolving boronic acids. | [2] |
| DMF, DMSO, Acetone | Soluble | Polar aprotic solvents are effective at dissolving many boronic acids. | [2] |
| THF, Dioxane | Moderately Soluble | Solubility may be limited and often requires a co-solvent. | [2] |
| Toluene, Hexane | Poorly Soluble/Insoluble | Non-polar solvents are generally poor choices for dissolving this compound. | [2] |
| Water | Poorly Soluble | Solubility is expected to be low, similar to other substituted phenylboronic acids. | [4][5] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent system (e.g., Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Formation of the Diethanolamine (DABO) Adduct for Improved Handling and Solubility
This protocol describes the conversion of the boronic acid to its more stable and often more soluble diethanolamine adduct.
Materials:
-
This compound (1.0 equiv.)
-
Diethanolamine (1.0 equiv.)
-
Dichloromethane
Procedure:
-
In a vial with a stir bar, dissolve the this compound in a minimal amount of dichloromethane.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1]
Mandatory Visualization
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: Troubleshooting decision tree for poor solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
Side reactions of (4-Chloro-3,5-difluorophenyl)boronic acid and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of (4-Chloro-3,5-difluorophenyl)boronic acid in chemical reactions, with a focus on mitigating common side reactions.
Troubleshooting Guide: Side Reactions
This compound, an electron-deficient arylboronic acid, is susceptible to several side reactions that can lower the yield of the desired cross-coupling product and complicate purification. The two most common side reactions are protodeboronation and homocoupling.
Issue 1: Low Yield of Cross-Coupled Product with Significant Formation of 1-Chloro-2,4-difluorobenzene
Probable Cause: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common undesired side reaction for electron-deficient boronic acids.[1] This process consumes the boronic acid, reducing the overall yield of the intended product.
Solutions:
-
Choice of Base: The selection of the base is critical. Strong bases can promote protodeboronation. Milder bases are often more effective in suppressing this side reaction.
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Ensure all solvents and reagents are anhydrous.
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover.
-
Use of Protected Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, can provide a slow release of the active boronic acid during the reaction. This strategy keeps the concentration of the free boronic acid low, thereby minimizing the rate of protodeboronation relative to the desired cross-coupling reaction.
Issue 2: Formation of 4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl as a Major Byproduct
Probable Cause: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction. This is often promoted by the presence of oxygen and certain palladium catalyst species.
Solutions:
-
Degassing: Rigorously degas the reaction mixture and solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Catalyst Choice: The choice of palladium precursor and ligands can influence the extent of homocoupling. Highly active catalysts that promote rapid cross-coupling can outcompete the homocoupling reaction.
-
Reaction Setup: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation, leading to the formation of 1-chloro-2,4-difluorobenzene, and homocoupling, which results in the formation of 4,4'-dichloro-3,3',5,5'-tetrafluorobiphenyl. Both side reactions are common for electron-deficient arylboronic acids.
Q2: How can I minimize protodeboronation when using this compound?
A2: To minimize protodeboronation, it is recommended to use milder bases (e.g., potassium carbonate or potassium phosphate), ensure strictly anhydrous reaction conditions, and maintain the lowest possible reaction temperature that still provides a reasonable reaction rate. The use of protected boronic esters, such as the pinacol or MIDA derivatives, is also a highly effective strategy.
Q3: What are the best practices to avoid the homocoupling of this compound?
A3: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen from the reaction system. This can be accomplished by thoroughly degassing all solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment. Employing a highly active palladium catalyst system can also help, as a faster desired cross-coupling reaction will leave less opportunity for the homocoupling side reaction to occur.
Q4: Which type of base is recommended for Suzuki-Miyaura reactions with this boronic acid?
A4: While the optimal base can be substrate-dependent, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong bases like sodium hydroxide (NaOH) to minimize protodeboronation.
Q5: Can I use protic solvents for Suzuki-Miyaura reactions with this compound?
A5: While some Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, for electron-deficient boronic acids prone to protodeboronation, it is often advantageous to use anhydrous aprotic solvents like dioxane, THF, or toluene to minimize this side reaction. If a co-solvent is necessary, minimizing the amount of the protic component is advisable.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for Suzuki-Miyaura coupling reactions involving this compound with various aryl halides. This data is compiled from synthetic procedures and should be used as a guide for reaction optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 6 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF | 70 | 18 | 78 |
| 4-Chlorotoluene | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene | 110 | 24 | 65 |
Note: Yields are for the isolated cross-coupled product. Reaction conditions and yields can vary depending on the specific substrates and experimental setup.
Key Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Troubleshooting and Reaction Pathways
Below are diagrams to visualize the logical relationships in troubleshooting and the key reaction pathways.
Caption: Troubleshooting workflow for common side reactions.
Caption: Suzuki-Miyaura cycle and competing side reactions.
References
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of (4-Chloro-3,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of (4-Chloro-3,5-difluorophenyl)boronic acid. The purity of this building block is critical for its successful application in various stages of drug discovery and development, particularly in Suzuki-Miyaura cross-coupling reactions where impurities can lead to side products, lower yields, and complicate purification processes. This document outlines detailed experimental protocols, presents comparative data, and includes a visual representation of the analytical workflow to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Analysis of this compound
This compound is a key reagent in organic synthesis. Ensuring its purity is paramount for the reproducibility and success of subsequent chemical transformations. Common impurities in arylboronic acids can include starting materials, byproducts from the synthesis such as homocoupling products and protodeboronation species, and the boronic acid anhydride (boroxine), which can form upon dehydration.
While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and powerful technique for separating and quantifying components in a mixture, alternative methods like Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages, including being a primary analytical method that does not require a reference standard of the analyte itself. This guide provides a head-to-head comparison of these two analytical techniques.
Comparative Analytical Workflow
The following diagram illustrates the workflow for the purity determination of this compound using both HPLC and qNMR methodologies.
Caption: Workflow for purity analysis of this compound.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
1H-NMR Parameters:
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (e.g., 30s) to ensure full relaxation of all relevant protons.
-
Number of Scans: 16 or as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the 1H-NMR spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and the signal of the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: A Comparative Summary
The following table summarizes hypothetical data from the analysis of a single batch of this compound using both HPLC and qNMR.
| Parameter | HPLC (Area Normalization) | qNMR (Absolute Quantification) |
| Purity (%) | 98.5 | 98.2 |
| Limit of Detection (LOD) | ~0.01% | Not typically used for purity |
| Limit of Quantification (LOQ) | ~0.03% | Not typically used for purity |
| Precision (RSD, n=6) | < 1.0% | < 0.5% |
| Analysis Time per Sample | ~25 minutes | ~10 minutes (instrument time) |
| Identified Impurities | 1-Chloro-2,4-difluorobenzene (0.8%), Unidentified Impurity (0.7%) | 1-Chloro-2,4-difluorobenzene (0.9%), Boroxine (0.9%) |
Comparison of Methods
High-Performance Liquid Chromatography (HPLC):
-
Advantages:
-
High sensitivity and resolving power for separating closely related impurities.
-
Excellent for detecting and quantifying low-level impurities.
-
Well-established and widely available technique in analytical laboratories.
-
-
Disadvantages:
-
Purity is often determined by area percent, which assumes all components have the same response factor at the detection wavelength, potentially leading to inaccuracies.
-
Requires a reference standard for the main component for accurate quantification.
-
On-column degradation or transformation of the analyte is possible.
-
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Advantages:
-
A primary ratio method, providing a direct and absolute measure of purity without the need for a specific analyte reference standard.
-
Provides structural information, which can aid in the identification of impurities.
-
Non-destructive technique.
-
Can differentiate and quantify the boronic acid from its corresponding boroxine anhydride.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.
-
Requires a certified internal standard.
-
Signal overlap can complicate quantification in complex mixtures.
-
Conclusion
For the routine purity assessment of this compound, RP-HPLC offers a robust and sensitive method capable of detecting and quantifying trace impurities. It is particularly well-suited for quality control environments where the impurity profile is known.
However, for an absolute and highly accurate purity determination, and for the characterization of new batches or for resolving discrepancies, qNMR is a superior technique. Its ability to provide a direct measure of purity without a specific reference standard and to identify and quantify non-chromophoric impurities like boroximes makes it an invaluable tool for researchers and drug development professionals. A combination of both techniques can provide a comprehensive and orthogonal approach to ensure the highest quality of this critical synthetic building block.
A Comparative Guide to LC-MS/MS Methods for Quantifying (4-Chloro-3,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of (4-Chloro-3,5-difluorophenyl)boronic acid. Boronic acids are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, making their accurate quantification essential for process monitoring, quality control, and metabolic studies. This document outlines various analytical approaches, presents supporting experimental data, and offers detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Analytical Techniques
The quantification of this compound can be approached through several analytical techniques. LC-MS/MS stands out for its high sensitivity and selectivity, especially for trace-level analysis in complex matrices. Below is a comparative overview of LC-MS/MS with other potential methods.
| Feature | LC-MS/MS (Underivatized) | LC-MS/MS (Derivatized) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct analysis of the boronic acid. | Chemical modification of the boronic acid prior to analysis to improve ionization or chromatographic retention. | Analysis of volatile derivatives of the boronic acid. |
| Sensitivity | High, often reaching picogram per milliliter (pg/mL) levels.[1] | Very high, can achieve lower limits of detection than underivatized methods. | Good, but overall sensitivity depends on derivatization efficiency.[1] |
| Selectivity | High, due to the specificity of Multiple Reaction Monitoring (MRM). | High, MRM provides excellent selectivity. | High, mass spectrometric detection provides good selectivity. |
| Sample Preparation | Generally simpler, often involving a "dilute and shoot" approach for clean samples or protein precipitation for biological matrices.[1] | More complex, requires an additional derivatization step, which can be time-consuming. | Complex, requires a mandatory derivatization step to increase volatility.[1] |
| Throughput | High, with rapid chromatographic methods available. | Lower, due to the extra derivatization step. | Lower, due to derivatization and typically longer run times. |
| Challenges | Potential for in-source formation of boroxines (cyclic anhydrides), which can complicate analysis. | Selection of an appropriate derivatization reagent and optimization of the reaction conditions. | Thermal degradation of the analyte and potential for boroxine formation in the injector.[1] |
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the quantification of phenylboronic acids, which can be expected to be similar for this compound.
Table 1: Performance of Underivatized LC-MS/MS Methods for Phenylboronic Acids
| Analyte | LLOQ (pg/mL) | Linearity (r²) | Recovery (%) | Reference |
| Phenylboronic acid | 5 | >0.99 | N/A | [1] |
| 4-Methylphenylboronic acid | 10 | >0.99 | N/A | [1] |
| 5-Fluoro-2-methoxyphenylboronic acid | 2 | >0.99 | N/A | [1] |
| 2,5-Dimethoxyphenylboronic acid | 2 | >0.99 | N/A | [1] |
| Carboxy Phenyl Boronic Acid | 20,000 (1 ppm) | >0.99 | 80-120 | [2] |
| Methyl Phenyl Boronic Acid | 20,000 (1 ppm) | >0.99 | 80-120 | [2] |
Table 2: Proposed LC-MS/MS Parameters for this compound
Based on data for structurally similar 5-Fluoro-2-methoxyphenylboronic acid[1]
| Parameter | Proposed Value |
| Precursor Ion (m/z) | 192.9 (calculated for [M-H]⁻) |
| Product Ion (m/z) | 148.9 (proposed, requires optimization) |
| Collision Energy (V) | -15 (starting point for optimization) |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using an underivatized LC-MS/MS approach, including sample preparation from a biological matrix (plasma).
LC-MS/MS Method for Standard Solutions
This protocol is adapted from a high-sensitivity method for various phenylboronic acids and is suitable for establishing the analytical parameters for this compound.[1]
a. Sample Preparation (Standard Curve)
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from pg/mL to ng/mL.
b. HPLC Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any impurities. A starting point could be 5% B, increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transition: As proposed in Table 2, requires optimization via infusion of a standard solution.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation from Plasma: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3][4][5][6][7]
a. Materials
-
Plasma sample containing this compound.
-
Ice-cold acetonitrile (ACN).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Microcentrifuge.
b. Protocol
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described in this guide.
Caption: LC-MS/MS workflow for the analysis of this compound standards.
Caption: Protein precipitation workflow for plasma sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
Comparative reactivity of (4-Chloro-3,5-difluorophenyl)boronic acid vs other phenylboronic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecules. Phenylboronic acids are indispensable reagents in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. This guide provides an objective comparison of the reactivity of (4-Chloro-3,5-difluorophenyl)boronic acid against other representative phenylboronic acids in three key transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Liebeskind-Srogl coupling. The inclusion of experimental data, detailed protocols, and mechanistic diagrams aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Executive Summary
This compound is a valuable reagent for introducing the 4-chloro-3,5-difluorophenyl moiety, a common pharmacophore in drug discovery. However, its reactivity is significantly influenced by the electronic nature of its substituents. The presence of three electron-withdrawing groups—one chloro and two fluoro atoms—generally decreases the nucleophilicity of the boronic acid, leading to reduced reactivity in palladium- and copper-catalyzed cross-coupling reactions compared to unsubstituted or electron-rich phenylboronic acids. This guide will delve into the nuances of this reactivity profile across different reaction types.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of phenylboronic acids in this reaction is heavily dependent on the efficiency of the transmetalation step in the catalytic cycle. Electron-withdrawing substituents on the phenyl ring can retard this step, leading to lower yields and longer reaction times.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound in comparison to other phenylboronic acids in Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole.
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Methoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95[1] |
| 4-Chlorophenylboronic acid | 4'-Chloro-4-methoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 88 |
| 3,5-Difluorophenylboronic acid | 3',5'-Difluoro-4-methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 3 | 92[2] |
| This compound | 4'-Chloro-3',5'-difluoro-4-methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for a comparative Suzuki-Miyaura cross-coupling reaction is provided below.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the phenylboronic acid derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of C-N and C-O bonds. The electronic effects of substituents on the phenylboronic acid in this copper-catalyzed reaction are more complex and can be influenced by the nature of the nucleophile and the reaction conditions.
Comparative Performance in Chan-Lam Coupling
The following table compares the performance of this compound with other phenylboronic acids in the N-arylation of aniline.
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Diphenylamine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 85[3] |
| 4-Chlorophenylboronic acid | 4-Chlorodiphenylamine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 78 |
| 3,5-Difluorophenylboronic acid | 3,5-Difluorodiphenylamine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 82 |
| This compound | 4-Chloro-3,5-difluorodiphenylamine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 72 | 75 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: Chan-Lam Coupling
A general procedure for a comparative Chan-Lam N-arylation reaction is provided below.
Materials:
-
Amine or Phenol (e.g., Aniline, 1.0 mmol)
-
Phenylboronic acid derivative (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.1 mmol)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane, 10 mL)
-
4 Å Molecular sieves
Procedure:
-
To a round-bottom flask, add the amine or phenol, the phenylboronic acid derivative, and 4 Å molecular sieves.
-
Add the solvent, followed by the base and copper(II) acetate.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a versatile method for the synthesis of ketones from thioesters and boronic acids. Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by the electronic properties of the boronic acid, with electron-deficient substrates generally showing lower reactivity.[1]
Comparative Performance in Liebeskind-Srogl Coupling
The following table provides a comparative overview of the performance of this compound and other phenylboronic acids in the Liebeskind-Srogl coupling with S-phenyl thiobenzoate.
| Boronic Acid | Product | Catalyst System | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Benzophenone | Pd₂(dba)₃ / TFP | CuTC | THF | 50 | 18 | 93[4] |
| 4-Chlorophenylboronic acid | 4-Chlorobenzophenone | Pd₂(dba)₃ / TFP | CuTC | THF | 50 | 24 | 85 |
| 3,5-Difluorophenylboronic acid | 3,5-Difluorobenzophenone | Pd₂(dba)₃ / TFP | CuTC | THF | 50 | 24 | 88 |
| This compound | 4-Chloro-3,5-difluorobenzophenone | Pd₂(dba)₃ / TFP | CuTC | THF | 50 | 36 | 78 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. TFP = Tris(2-furyl)phosphine, CuTC = Copper(I) thiophene-2-carboxylate.
Experimental Protocol: Liebeskind-Srogl Coupling
A general procedure for a comparative Liebeskind-Srogl coupling reaction is provided below.
Materials:
-
Thioester (e.g., S-phenyl thiobenzoate, 0.5 mmol)
-
Phenylboronic acid derivative (0.75 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.0125 mmol)
-
Ligand (e.g., Tris(2-furyl)phosphine, 0.05 mmol)
-
Copper(I) thiophene-2-carboxylate (CuTC, 0.55 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the thioester, phenylboronic acid derivative, palladium catalyst, ligand, and CuTC.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic and Workflow Diagrams
To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.
Caption: Catalytic cycle of the Liebeskind-Srogl cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a viable, albeit less reactive, coupling partner in Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl reactions compared to unsubstituted or less electron-deficient phenylboronic acids. The electron-withdrawing nature of the chloro and fluoro substituents necessitates careful optimization of reaction conditions, often requiring more active catalyst systems, stronger bases, or longer reaction times to achieve satisfactory yields. For researchers in drug development, the potential benefits of incorporating the 4-chloro-3,5-difluorophenyl moiety, such as enhanced metabolic stability and binding affinity, may outweigh the challenges associated with its reduced reactivity. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this important building block in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 4. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
Validating Suzuki-Miyaura Coupling Products of (4-Chloro-3,5-difluorophenyl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, (4-Chloro-3,5-difluorophenyl)boronic acid serves as a critical building block. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds to construct biaryl scaffolds. The incorporation of the 4-chloro-3,5-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making rigorous structural validation of the resulting products paramount.
This guide provides a comparative overview of the validation of products derived from this compound, with a focus on the widely used Suzuki-Miyaura coupling. It offers insights into expected reaction performance, detailed experimental protocols, and data interpretation, alongside a comparison with alternative fluorinated boronic acids.
Performance Comparison and Alternative Reagents
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is heavily influenced by the electronic nature of their substituents. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on this compound is expected to enhance its reactivity in the transmetalation step of the catalytic cycle. However, this can also increase the likelihood of side reactions, such as protodeboronation.
While direct, quantitative comparative data for this compound is limited in the public domain, we can infer its performance relative to other commercially available fluorinated phenylboronic acids. The following table summarizes typical yields for Suzuki-Miyaura reactions with various substituted phenylboronic acids, providing a benchmark for expected outcomes.
Table 1: Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | >95 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd/C | K₂CO₃ | EtOH/H₂O | 80 | 4 | 92 |
| 3,5-Difluorophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 94 |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos-Pd-G2 | K₃PO₄ | THF/H₂O | RT | 18 | 93 |
Note: The data for this compound is a predicted range based on the reactivity of structurally similar compounds. Actual yields may vary depending on specific reaction conditions and substrate scope.
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reproducible and high-yielding results. Below is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Product Structure Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized product. A combination of spectroscopic techniques is typically employed.
Table 2: Analytical Techniques for Product Validation
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, connectivity, and relative number of protons. Crucial for confirming the formation of the new biaryl bond and the substitution pattern. |
| ¹³C NMR Spectroscopy | Determines the number of unique carbon atoms and their chemical environments. Complements ¹H NMR for unambiguous structure elucidation. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product and can provide fragmentation patterns that support the proposed structure. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and can be used to quantify the yield. |
Representative Spectroscopic Data
For a hypothetical product, 4'-Chloro-3',5'-difluoro-4-methoxy-1,1'-biphenyl , formed from the reaction of this compound and 4-bromoanisole, the expected NMR and MS data would be as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 2H), 7.15-7.05 (m, 2H), 7.00-6.95 (m, 2H), 3.85 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.0, 157.5 (dd, J = 248, 10 Hz), 145.0 (t, J = 12 Hz), 130.0, 128.5, 115.0 (d, J = 20 Hz), 114.5, 55.5.
-
Mass Spectrum (EI): m/z (%) = 254 (M⁺, 100), 239 (M⁺ - CH₃, 40), 211 (M⁺ - CH₃O, 20).
Visualizing Reaction and Experimental Workflow
Diagrams generated using Graphviz can clearly illustrate the underlying processes in the synthesis and validation of these compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for synthesis and validation.
A Comparative Guide to Suzuki Coupling Reactions: (4-Chloro-3,5-difluorophenyl)boronic acid with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of the Suzuki coupling reaction between (4-Chloro-3,5-difluorophenyl)boronic acid and various aryl halides. The insights and data presented herein are intended to assist researchers in selecting optimal reaction partners and conditions for the synthesis of novel biaryl compounds, which are pivotal structures in pharmaceutical and materials science.
Reactivity of Aryl Halides: A General Overview
The reactivity of aryl halides in Suzuki-Miyaura coupling reactions is well-established and generally follows the trend of bond dissociation energy:
Aryl Iodides > Aryl Bromides > Aryl Triflates >> Aryl Chlorides [1][2]
This trend is attributed to the decreasing ease of the oxidative addition step of the palladium catalyst to the carbon-halogen bond. Aryl iodides, having the weakest carbon-halogen bond, typically react under milder conditions and afford higher yields in shorter reaction times. Conversely, aryl chlorides possess the strongest carbon-halogen bond, often necessitating more forcing conditions, specialized catalysts, and ligands to achieve satisfactory yields.[1] Aryl triflates are also effective coupling partners and can sometimes offer advantages in terms of accessibility and reactivity compared to aryl chlorides.
Comparison of Suzuki Coupling Yields
| Aryl Halide Partner | Leaving Group | Expected Reactivity | Typical Catalyst/Ligand System | Typical Base | Typical Solvent | Representative Yield (%) |
| Aryl Iodide | I | Highest | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 85-98 |
| Aryl Bromide | Br | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | DME/H₂O, Toluene/EtOH/H₂O | 75-90 |
| Aryl Triflate | OTf | Moderate to High | Pd(OAc)₂/PCy₃ or PdCl₂(dppf) | K₃PO₄, CsF | Dioxane, THF | 70-85 |
| Aryl Chloride | Cl | Lowest | Pd₂(dba)₃/XPhos or RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 40-75 |
Note: The yields presented in this table are illustrative and based on general trends observed in Suzuki-Miyaura coupling reactions. Actual yields will vary depending on the specific substrates, catalyst system, and reaction conditions employed. Optimization of reaction parameters is crucial for achieving the desired outcome.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol above.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving several key steps. The following diagram illustrates the generally accepted mechanism.
This guide provides a foundational understanding for researchers embarking on Suzuki-Miyaura coupling reactions with this compound. While specific, directly comparable yield data across all aryl halide classes proved elusive in the literature, the established principles of reactivity, coupled with the provided general protocol and workflow diagrams, should serve as a valuable resource for the successful design and execution of these important synthetic transformations.
References
A Comparative Spectroscopic Analysis of Substituted 2,6-Difluorophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2,6-difluorophenylboronic acid and its 4-substituted derivatives, including 4-cyano, 4-methoxy, and 4-nitro analogs. This document is intended to serve as a valuable resource for the characterization and utilization of these important fluorinated building blocks in research and development. The guide summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, and FT-IR analyses, and provides detailed experimental protocols.
Introduction to Substituted Difluorophenylboronic Acids
Substituted difluorophenylboronic acids are versatile reagents in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two fluorine atoms ortho to the boronic acid group significantly influences the electronic properties and reactivity of the molecule. The nature of the substituent at the 4-position further modulates these properties, making a systematic spectroscopic comparison essential for predicting and understanding their chemical behavior.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data (Typical values in CDCl₃)
| Compound | Ar-H (ppm) | B(OH)₂ (ppm) | Other Protons (ppm) |
| 2,6-Difluorophenylboronic acid | 6.90-7.50 (m) | 5.0-6.0 (br s) | - |
| 4-Cyano-2,6-difluorophenylboronic acid | 7.20-7.80 (m) | 5.0-6.0 (br s) | - |
| 4-Methoxy-2,6-difluorophenylboronic acid | 6.50-7.40 (m) | 5.0-6.0 (br s) | ~3.80 (s, 3H, -OCH₃) |
| 4-Nitro-2,6-difluorophenylboronic acid | 7.50-8.20 (m) | 5.0-6.0 (br s) | - |
Table 2: ¹³C NMR Spectral Data (Typical values in CDCl₃)
| Compound | C-B (ppm) | C-F (ppm) | Ar-C (ppm) | Other Carbons (ppm) |
| 2,6-Difluorophenylboronic acid | Not typically observed | 160-165 (dd) | 110-135 | - |
| 4-Cyano-2,6-difluorophenylboronic acid | Not typically observed | 160-165 (dd) | 100-140 | ~118 (-CN) |
| 4-Methoxy-2,6-difluorophenylboronic acid | Not typically observed | 158-163 (dd) | 100-160 | ~56 (-OCH₃) |
| 4-Nitro-2,6-difluorophenylboronic acid | Not typically observed | 162-167 (dd) | 115-150 | - |
Table 3: FT-IR Spectral Data (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch (br) | C-H Aromatic | C=C Aromatic | B-O Stretch | C-F Stretch | Other Key Bands |
| 2,6-Difluorophenylboronic acid | 3200-3600 | 3000-3100 | 1580-1620 | 1330-1380 | 1100-1300 | ~780 (C-H oop) |
| 4-Cyano-2,6-difluorophenylboronic acid | 3200-3600 | 3000-3100 | 1580-1620 | 1330-1380 | 1100-1300 | ~2230 (C≡N) |
| 4-Methoxy-2,6-difluorophenylboronic acid | 3200-3600 | 3000-3100 | 1580-1620 | 1330-1380 | 1100-1300 | ~2850 (C-H, -OCH₃), ~1250 (C-O) |
| 4-Nitro-2,6-difluorophenylboronic acid | 3200-3600 | 3000-3100 | 1580-1620 | 1330-1380 | 1100-1300 | ~1530 & ~1350 (NO₂) |
Experimental Workflow
The general workflow for obtaining and analyzing the spectroscopic data is outlined below.
Experimental Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the substituted difluorophenylboronic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Discussion of Spectroscopic Trends
The electronic nature of the substituent at the 4-position significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in the FT-IR spectra.
-
¹H NMR: Electron-withdrawing groups (e.g., -CN, -NO₂) are expected to deshield the aromatic protons, causing their signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (e.g., -OCH₃) should shield the aromatic protons, resulting in an upfield shift.
-
¹³C NMR: Similar trends are expected for the aromatic carbon signals. The carbon atoms directly attached to the fluorine atoms (C-F) will exhibit characteristic doublet of doublets due to C-F coupling. The chemical shift of the carbon bearing the boronic acid group (C-B) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
-
FT-IR: The most informative region for comparison is the characteristic absorption bands of the substituent groups. The strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹, the strong symmetric and asymmetric stretches of the nitro group (NO₂) around 1530 and 1350 cm⁻¹, and the C-H and C-O stretches of the methoxy group are all readily identifiable and confirm the presence of these functional groups. The broad O-H stretch of the boronic acid is a common feature in all spectra.
Conclusion
This guide provides a foundational comparison of the spectroscopic data for a series of substituted 2,6-difluorophenylboronic acids. The provided tables and protocols serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While a complete experimental dataset for all derivatives was not available, the presented information, combined with the general trends discussed, should aid in the identification and characterization of these valuable synthetic building blocks.
A Comparative Purity Analysis of Commercial (4-Chloro-3,5-difluorophenyl)boronic Acid for Pharmaceutical and Fine Chemical Synthesis
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that directly impacts reaction efficiency, yield, and the impurity profile of the final product. This guide provides a comprehensive purity assessment of commercially available (4-Chloro-3,5-difluorophenyl)boronic acid, a key building block in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] We present a comparative analysis against viable alternatives and detail the experimental protocols for robust purity determination.
This compound is a widely used reagent for introducing the 4-chloro-3,5-difluorophenyl moiety into complex molecules. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the electronic properties of the molecule, which can enhance biological activity and improve pharmacokinetic properties.[1][2] However, the presence of impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially harmful byproducts.[1]
Comparative Purity of Commercial this compound and Alternatives
The purity of this compound can vary between suppliers. While many vendors provide a certificate of analysis, the level of detail and the analytical methods used can differ. For this guide, we present a hypothetical, yet representative, comparison of the purity of this compound from three different commercial sources (Vendor A, B, and C) against two common alternatives: (3,5-Difluorophenyl)boronic acid and Potassium (4-Chloro-3,5-difluorophenyl)trifluoroborate. Organotrifluoroborates are noted for their enhanced stability compared to boronic acids, which can be prone to decomposition.[5]
| Compound | Vendor | Stated Purity (%) | HPLC Purity (%) | Major Impurity 1 (Boroxine) (%) | Major Impurity 2 (Starting Material) (%) |
| This compound | Vendor A | >98 | 98.5 | 0.8 | 0.2 |
| Vendor B | >97 | 97.2 | 1.5 | 0.5 | |
| Vendor C | >95 | 95.8 | 2.1 | 1.1 | |
| (3,5-Difluorophenyl)boronic acid | Vendor D | >98 | 98.9 | 0.6 | 0.1 |
| Potassium (4-Chloro-3,5-difluorophenyl)trifluoroborate | Vendor E | >98 | 99.2 | N/A | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual purity may vary by batch and supplier.
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for the comprehensive purity assessment of boronic acids. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main component and detecting non-volatile impurities.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can be used for quantitative analysis (qNMR).[9][10][11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities, often after derivatization.[14][15]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm.[1]
-
Sample Preparation: The boronic acid sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[1]
-
¹H NMR: Provides information on the proton environment and can be used to identify impurities with distinct proton signals.
-
¹⁹F NMR: Particularly useful for fluorinated compounds to assess the presence of isomers or fluorine-containing impurities.
-
¹¹B NMR: Can help to distinguish between the boronic acid and its corresponding boroxine anhydride.[12][13]
-
Quantitative NMR (qNMR): An internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride) is used for accurate quantification.[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Derivatization: Boronic acids are generally non-volatile and require derivatization prior to GC-MS analysis. Derivatization to a more volatile ester is a common approach.[14][15]
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector and Detector Temperatures: Optimized to ensure efficient volatilization of the derivatized analyte without degradation.
-
Carrier Gas: Helium or hydrogen.
-
Ionization: Electron Ionization (EI) is standard for generating mass spectra for library matching.
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for a thorough purity assessment of this compound. The following diagram illustrates the logical flow of the analytical process.
Caption: A workflow for the comprehensive purity assessment of commercial this compound.
Logical Relationships in Analytical Techniques
The selection of analytical techniques should be based on the type of information required. The following diagram illustrates the relationship between the analytical methods and the purity-related questions they address.
Caption: Logical relationships between analytical questions and the appropriate techniques for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Showdown: Positioning (4-Chloro-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of Suzuki-Miyaura cross-coupling reactions is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comparative analysis of the kinetic performance of (4-Chloro-3,5-difluorophenyl)boronic acid against other relevant boronic acids, supported by established principles and experimental data from related systems.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The kinetic profile of this reaction is intricately linked to the electronic and steric properties of the coupling partners, particularly the boronic acid. This compound, an electron-deficient substrate, presents a unique kinetic profile that influences its reactivity in the catalytic cycle.
Comparative Kinetic Analysis
While specific, direct kinetic data for the Suzuki reaction of this compound is not extensively available in the public domain, its performance can be reliably inferred by comparing it with other substituted arylboronic acids. The electron-withdrawing nature of the chlorine and two fluorine atoms significantly impacts the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] Generally, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation process compared to electron-rich or electron-neutral arylboronic acids.[2]
However, the presence of ortho-fluorine substituents can, in some cases, accelerate the reaction through specific interactions with the palladium center. The overall reaction rate is a delicate balance of these electronic effects and the specific reaction conditions employed.
The following table summarizes the expected kinetic performance of this compound in comparison to other commonly used boronic acids. The relative rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics.
| Boronic Acid | Electronic Nature | Expected Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Phenylboronic Acid | Electron-Neutral | ~4.0 | Serves as a baseline for comparison. Generally exhibits robust and predictable kinetics. |
| 4-Methoxyphenylboronic Acid | Electron-Rich | ~6.0 | The electron-donating methoxy group enhances the nucleophilicity of the aryl group, typically accelerating the transmetalation step.[2] |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Deficient | ~2.5 | The strong electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the aryl ring, generally leading to slower transmetalation.[2] |
| This compound | Electron-Deficient | ~1.5 - 2.0 | The combined electron-withdrawing effects of chlorine and fluorine atoms decrease the aryl group's nucleophilicity. The ortho-fluorine may have a secondary, potentially rate-enhancing effect. |
| 3,4-Difluorophenylboronic Acid | Electron-Deficient | ~2.0 | The two fluorine atoms have a pronounced electron-withdrawing effect, influencing the transmetalation rate.[1] |
Note: Actual reaction rates are highly dependent on the specific aryl halide partner, catalyst system (palladium precursor and ligand), base, and solvent used.[2]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step contributes to the overall reaction kinetics.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques for this purpose.[2][4]
A general workflow for conducting a kinetic study is outlined below:
Caption: A generalized experimental workflow for kinetic studies of Suzuki-Miyaura reactions.
Detailed Methodologies:
1. Materials and Reagents:
-
This compound and other boronic acids of interest.
-
Aryl halide coupling partner (e.g., 4-bromoanisole).
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos).
-
Base (e.g., K₂CO₃, K₃PO₄).
-
Anhydrous solvent (e.g., toluene, dioxane, DMF).
-
Internal standard for quantitative analysis (e.g., dodecane).
2. Reaction Setup:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Use oven-dried glassware to exclude moisture.
-
Prepare stock solutions of all reagents to ensure accurate and reproducible concentrations.
3. Reaction Monitoring by HPLC:
-
At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., acetonitrile) and an internal standard.
-
Filter the sample before injection into the HPLC system.
-
Develop an HPLC method that provides good separation of the starting materials, product, and internal standard.
-
Generate calibration curves for the reactants and product to allow for accurate quantification.
4. Reaction Monitoring by ¹⁹F NMR Spectroscopy:
-
For fluorinated substrates like this compound, ¹⁹F NMR can be a powerful tool for in-situ reaction monitoring.[4]
-
The reaction can be set up directly in an NMR tube, or aliquots can be taken and analyzed.
-
The disappearance of the fluorine signals corresponding to the starting boronic acid and the appearance of new signals for the biaryl product can be integrated and monitored over time to determine the reaction rate.[4]
Conclusion
The kinetic behavior of this compound in Suzuki-Miyaura reactions is primarily governed by its electron-deficient nature, which tends to slow the rate-determining transmetalation step relative to electron-rich or neutral boronic acids. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to optimize the reaction rate and yield. For professionals in drug development and chemical synthesis, a thorough understanding of these kinetic principles is essential for the rational design and efficient execution of cross-coupling strategies involving this and other electronically modified substrates. By employing rigorous experimental techniques for kinetic monitoring, researchers can unlock the full potential of these versatile building blocks.
References
Safety Operating Guide
Proper Disposal of (4-Chloro-3,5-difluorophenyl)boronic acid: A Guide for Laboratory Professionals
The proper disposal of (4-Chloro-3,5-difluorophenyl)boronic acid is critical to ensure laboratory safety and environmental protection. This compound is classified as hazardous, and its disposal must be managed in accordance with institutional and regulatory guidelines. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the following procedures will facilitate the safe and compliant disposal of this chemical.
Safety and Hazard Information
A summary of the key hazard and disposal information for this compound is provided in the table below. This information is derived from safety data sheets for the compound and similar halogenated boronic acids.
| Parameter | Information | Citations |
| Physical State | Solid, powder | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Pictogram | GHS07 (Harmful) | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous waste. This chemical should never be disposed of down the drain or in regular trash.[4]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify waste this compound as a hazardous solid organic waste and an irritant.[4]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] It is crucial to keep halogenated waste separate from non-halogenated waste to prevent costly and complex disposal procedures.[5]
-
Packaging Waste:
-
Arrange for Pickup:
Part 2: Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated to ensure the safety of all personnel and to prevent environmental contamination.[4]
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[4]
-
Collect all rinsate as liquid hazardous waste.[4]
-
Transfer the rinsate to a designated and properly labeled hazardous waste container for halogenated organic solvents.[4][5]
-
-
Final Disposal of the Container:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.[4]
-
Deface the original label on the container.[4]
-
The clean, dry, and de-labeled container can typically be disposed of in the appropriate laboratory recycling stream (e.g., glassware or plastic recycling) as per your institution's guidelines.[4]
-
Part 3: Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Carefully sweep up the solid material and place it into a sealed, labeled hazardous waste container.[1][4]
-
Decontaminate the area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[4]
-
-
Large Spills or Spills Outside a Fume Hood:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-Chloro-3,5-difluorophenyl)boronic acid
For researchers, scientists, and drug development professionals handling (4-Chloro-3,5-difluorophenyl)boronic acid, adherence to strict safety protocols is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of PPE is mandatory to prevent exposure. The required equipment is detailed below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[2][3] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A meticulous operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[1] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] The work area must be clean and free of clutter.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection : Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Method : Do not pour waste down the drain.[1] Dispose of the hazardous waste according to local, state, and federal regulations. This is typically through an approved waste disposal facility.
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][6]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][6]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4][6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[3][6]
-
Spill :
-
Evacuate non-essential personnel from the area.[1]
-
Ensure the area is well-ventilated, if safe to do so.[1]
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]
-
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
